2-Cyano-5-hydroxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKWNYGXNDQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613397 | |
| Record name | 5-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86869-14-9 | |
| Record name | 5-Hydroxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Cyano-5-hydroxypyridine
An In-Depth Technical Guide to 2-Cyano-5-hydroxypyridine (CAS: 86869-14-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound (CAS No. 86869-14-9), also known as 5-hydroxypyridine-2-carbonitrile, has emerged as a highly valuable intermediate.[1][2] Its utility stems from the unique electronic and steric arrangement of its functional groups: a nucleophilic hydroxyl group and an electrophilic, transformable nitrile group on a pyridine scaffold. This dual reactivity allows for orthogonal chemical modifications, enabling the efficient construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of its properties, reactivity, synthesis, and safety considerations, designed to empower researchers in leveraging this versatile compound for advanced chemical synthesis.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. This compound is a stable, solid compound under standard conditions, facilitating ease of handling and storage.[3]
Chemical Structure & Identifiers
The compound's structure features a pyridine ring substituted at the 2-position with a cyano (-C≡N) group and at the 5-position with a hydroxyl (-OH) group. This substitution pattern is key to its synthetic versatility.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table consolidates the key physical and chemical properties of this compound. The high boiling point and flash point are indicative of a stable molecule with significant intermolecular forces, likely hydrogen bonding from the hydroxyl group.
| Property | Value | Source(s) |
| CAS Number | 86869-14-9 | [3][4][5] |
| Molecular Formula | C₆H₄N₂O | [4][5] |
| Molecular Weight | 120.11 g/mol | [4][6] |
| Appearance | Solid; White to pale cream/brown powder/crystals | [3][7][8] |
| Melting Point | 213°C to 217°C (for the isomer 3-Cyano-5-hydroxypyridine) | [9] |
| Boiling Point | 429.2 °C at 760 mmHg | [10] |
| Density | 1.332 g/cm³ | [10] |
| Flash Point | 213.4 °C | [10] |
| Solubility | Soluble in polar solvents; slightly soluble in water. | [9][11] |
| InChI Key | YUEKWNYGXNDQRO-UHFFFAOYSA-N | [3][6] |
| SMILES | OC1=CN=C(C#N)C=C1 | [4] |
Section 2: Spectral Data Interpretation
While raw spectra require direct access, the structural features of this compound allow for the confident prediction of its key spectral characteristics, which are crucial for reaction monitoring and quality control. Vendor resources often provide access to NMR, IR, and MS data for this compound.[12][13]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen will likely be the most deshielded. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six signals. The carbon of the nitrile group (-C≡N) will appear around 118-120 ppm, while the carbon attached to the hydroxyl group will be significantly downfield, typically >150 ppm. The remaining four carbons of the pyridine ring will have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ , which is characteristic of the C≡N stretch of an aromatic nitrile. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching vibration of the hydroxyl group.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will be observed at an m/z ratio corresponding to its molecular weight, approximately 120.03.
Section 3: Reactivity Profile and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a modular approach to building more complex molecules, a highly desirable trait in drug discovery and process chemistry.[1]
Causality of Reactivity
The hydroxyl group at the 5-position is a potent nucleophile and can readily participate in O-alkylation and O-acylation reactions.[1] Conversely, the cyano group at the 2-position is an electrophilic site that can be transformed into a variety of other functional groups. This electronic push-pull relationship within the pyridine ring influences the reactivity of both the substituents and the ring itself.
Key Transformations
The diagram below illustrates the principal reaction pathways available from this versatile intermediate. The ability to selectively functionalize either the hydroxyl or the nitrile group provides chemists with significant strategic advantages in multi-step syntheses.
Caption: Key reaction pathways for this compound.
Section 4: Representative Synthesis Protocol
While multiple synthetic routes can be envisioned, a common strategy for preparing substituted cyanopyridines involves the cyanation of a corresponding halopyridine. The following protocol is a representative, field-proven method analogous to standard palladium-catalyzed cyanation reactions.
Objective: To synthesize this compound from 2-Bromo-5-hydroxypyridine.
Rationale: The conversion of an aryl bromide to a nitrile using a cyanide source and a palladium catalyst is a robust and high-yielding transformation known as the Rosenmund-von Braun reaction or its palladium-catalyzed variants. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher efficiency in many catalytic systems.
Experimental Workflow
Caption: Workflow for palladium-catalyzed synthesis.
Step-by-Step Methodology
-
Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-hydroxypyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Inerting: Purge the reaction mixture with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of ammonium hydroxide or EDTA to quench the reaction and complex residual zinc salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Section 5: Applications in Research and Development
The unique structure of this compound makes it a critical starting material in several high-value R&D sectors.
-
Pharmaceuticals: It is a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[2] The hydroxypyridine scaffold is a common motif in medicinal chemistry, and the dual functionality of this molecule allows for the creation of diverse compound libraries for screening and lead optimization.[1] Its use is crucial for ensuring the high purity required in API manufacturing.[2]
-
Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on heterocyclic chemistry. This compound serves as a valuable intermediate for molecules designed to have specific biological activities in agricultural applications.[1]
-
Materials Science: The rigid, functionalized aromatic structure can be incorporated into polymers or organic materials to impart specific electronic or physical properties.[1]
Section 6: Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent. This compound is classified with specific hazards that require careful management.
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and, most importantly, its versatile and orthogonal reactivity profile make it an indispensable intermediate. By understanding the principles outlined in this guide, researchers and developers can confidently and efficiently utilize this compound to accelerate the synthesis of novel and complex molecules, driving progress in medicine, agriculture, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 86869-14-9 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 5-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 21413773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Cyano-5-hydroxypyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. L17701.06 [thermofisher.com]
- 9. 3-Cyano-5-hydroxypyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound, CAS No. 86869-14-9 - iChemical [ichemical.com]
- 11. CAS 86869-14-9: 5-hydroxypyridine-2-carbonitrile [cymitquimica.com]
- 12. 86869-14-9|this compound|BLD Pharm [bldpharm.com]
- 13. This compound(86869-14-9) 1H NMR [m.chemicalbook.com]
A Technical Guide to 5-Hydroxy-2-Pyridinecarbonitrile: Properties, Synthesis, and Applications
This document provides an in-depth technical overview of 5-hydroxy-2-pyridinecarbonitrile (also known as 5-hydroxypicolinonitrile), a heterocyclic building block of significant interest to researchers in medicinal chemistry, materials science, and drug development. This guide moves beyond a simple data sheet to explore the nuanced chemical behavior, practical synthesis considerations, and strategic applications of this versatile molecule.
Core Molecular Identity and Physicochemical Profile
5-Hydroxy-2-pyridinecarbonitrile is a substituted pyridine derivative featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group. These functional groups impart a unique electronic profile and reactivity, making it a valuable synthon for constructing more complex molecular architectures. Its core identifiers and properties are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | 5-hydroxypyridine-2-carbonitrile | [1] |
| Synonyms | 5-Hydroxypicolinonitrile, 2-cyano-5-pyridinol, 6-Cyano-3-pyridinol | [1][2] |
| CAS Number | 86869-14-9 | [2][3][4] |
| Molecular Formula | C₆H₄N₂O | [1][2] |
| Molecular Weight | 120.11 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity (Typical) | ≥97% | [2] |
| Computed XLogP3-AA | 0.5 | [1] |
| Computed Exact Mass | 120.032362755 Da | [1] |
Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. The values provided are based on supplier data and computational models.
The Critical Role of Tautomerism
A defining chemical characteristic of 5-hydroxy-2-pyridinecarbonitrile is its existence in a tautomeric equilibrium with its corresponding pyridone form: 6-oxo-1,6-dihydropyridine-2-carbonitrile . This phenomenon is central to understanding its reactivity, aromaticity, and intermolecular interactions.
The equilibrium between the hydroxy-pyridine (enol-like) and pyridone (keto-like) forms is highly sensitive to the molecular environment.[5]
-
In the Gas Phase and Non-Polar Solvents: The hydroxy-pyridine tautomer is often favored.
-
In Polar Solvents and the Solid State: The pyridone tautomer typically predominates.[6][7] This is attributed to the formation of a strong carbonyl (C=O) bond and the ability to form robust intermolecular hydrogen bonds, which stabilizes the crystal lattice or solvation shell.[8]
Crucially, the pyridone form maintains aromatic character through the delocalization of the nitrogen lone pair into the ring system, making it a highly stable and often preferred state.[8] Researchers must consider that in biological systems or polar reaction media, the molecule will likely exist primarily as the pyridone tautomer, which has different hydrogen bonding capabilities and steric profiles than the hydroxy form.
Spectral Characterization Profile (Predicted)
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show three aromatic protons. The proton adjacent to the nitrile (at C3) would likely appear as a doublet. The proton between the nitrogen and hydroxyl group (at C6) would also be a doublet, and the proton at C4 would be a doublet of doublets. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be concentration-dependent.
-
¹³C NMR (in DMSO-d₆): Six distinct carbon signals are expected. The nitrile carbon (-C≡N) would appear around 115-120 ppm. The carbon bearing the hydroxyl group (C5) would be significantly downfield ( >150 ppm). The remaining four aromatic carbons would appear in the typical 120-150 ppm range.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups.
-
-OH stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
-C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[10]
-
C=C / C=N aromatic stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.
-
C=O stretch (from pyridone tautomer): A strong peak around 1650-1680 cm⁻¹ would be observed if the pyridone form is present.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 120. Subsequent fragmentation would likely involve the loss of CO (m/z = 92) and HCN (m/z = 93).
Chemical Reactivity and Synthesis
The reactivity of 5-hydroxy-2-pyridinecarbonitrile is governed by its three key features: the pyridine ring, the hydroxyl group, and the nitrile group.
-
Pyridine Ring: The ring is electron-deficient and can undergo nucleophilic aromatic substitution, although this is often less facile than with halopyridines. The nitrogen atom is weakly basic and can be protonated or alkylated.
-
Hydroxyl Group: The -OH group is phenolic in nature, making it weakly acidic. It can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. It can also be converted to other functional groups, such as halides.
-
Nitrile Group: The nitrile can undergo hydrolysis to a carboxamide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine or react with organometallic reagents.
Representative Synthesis Workflow
While several synthetic routes are possible, a common and effective strategy involves the cyanation of a pre-functionalized pyridine ring. The following workflow is a representative, multi-step process adapted from established methods for preparing substituted cyanopyridines.[11][12] The causality for each step is explained to provide insight into the protocol design.
Protocol: Synthesis via Sandmeyer-type Reaction
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation of 2-Cyano-5-aminopyridine: Begin with the commercially available 5-amino-2-pyridinecarbonitrile.[13]
-
Diazotization:
-
Dissolve 5-amino-2-pyridinecarbonitrile (1.0 eq) in a cold (0-5 °C) aqueous solution of a strong mineral acid, such as sulfuric acid.
-
Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Stir the resulting solution for 30-60 minutes in the cold.
-
-
Hydrolysis:
-
Carefully and slowly add the cold diazonium salt solution to a separate flask containing boiling water or an aqueous copper sulfate solution. This step thermally decomposes the diazonium salt, releasing N₂ gas and installing the hydroxyl group. Causality: The use of heat provides the activation energy for the decomposition and subsequent nucleophilic attack by water.
-
Maintain heating for 1-2 hours until gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH) to a slightly acidic or neutral pH.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield pure 5-hydroxy-2-pyridinecarbonitrile.
-
Applications in Research and Development
The unique combination of a hydrogen bond donor/acceptor (-OH group), a metal-coordinating nitrile, and an aromatic scaffold makes this molecule a "privileged fragment" in drug design.
-
Pharmaceutical Synthesis: It serves as a key building block for creating libraries of compounds for screening. The hydroxyl group provides a convenient handle for derivatization to explore structure-activity relationships (SAR). The pyridone scaffold is found in numerous biologically active molecules with antibacterial, antiviral, and anti-inflammatory properties.[3]
-
Electronic Chemicals: The polar nature and thermal stability of pyridine derivatives make them suitable for applications in the development of advanced electronic materials.
-
UV-Curing Materials: As a precursor, it can be incorporated into polymers for innovative coatings, inks, and adhesives that require rapid curing processes initiated by UV light.[3]
Safety and Handling
Based on aggregated GHS data, 5-hydroxy-2-pyridinecarbonitrile should be handled with appropriate care.[1]
-
Hazards: Harmful if swallowed. May be toxic in contact with skin and can cause skin and eye irritation.
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
References
A comprehensive list of sources utilized in this guide is provided below for verification and further reading.
-
ChemWhat. 5-Hydroxy-2-pyrimidinecarbonitrile CAS#: 345642-86-6. Available at: [Link]
-
PubChem. 5-Hydroxypyridine-2-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
- Murray, J. C. (2001). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development, 5(4), 392-395.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Pyridinecarbonitrile, 5-hydroxy-. Available at: [Link]
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
- Stanovnik, B., & Svete, J. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
-
ChemBK. 5-Cyano-3-Hydroxypyridine. Available at: [Link]
-
National Institutes of Health. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem. Available at: [Link]
-
Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Available at: [Link]
-
Ottokemi. 5-Amino-2-pyridinecarbonitrile, 96%. Available at: [Link]
-
National Institutes of Health. 5-Hydroxypentanenitrile | C5H9NO | CID 10887840 - PubChem. Available at: [Link]
-
National Institutes of Health. 5-Hydroxypyridine-3-carbonitrile | C6H4N2O | CID 15342142 - PubChem. Available at: [Link]
-
Cheméo. Chemical Properties of 2-Pyridinecarbonitrile (CAS 100-70-9). Available at: [Link]
-
NIST. 2-Pentanone, 5-hydroxy-. NIST Chemistry WebBook. Available at: [Link]
-
ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available at: [Link]
- El-Ghanam, A. M., & El-Sattar, N. E. A. (2003). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
-
ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]
Sources
- 1. 5-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 21413773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyano-5-hydroxypyridine | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 86869-14-9|this compound|BLD Pharm [bldpharm.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. echemi.com [echemi.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Cyanopyridine | 100-70-9 [amp.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. 5-氨基-2-吡啶甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to 2-Cyano-5-hydroxypyridine: A Cornerstone Intermediate in Modern Drug Development
This guide provides a comprehensive technical overview of 2-cyano-5-hydroxypyridine, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and process development. We will delve into its fundamental molecular characteristics, explore the chemical logic behind its synthesis and reactivity, and demonstrate its field-proven application in the synthesis of advanced pharmaceutical agents.
Executive Summary: The Strategic Value of a Bifunctional Pyridine
This compound (CAS No. 86869-14-9) is a substituted pyridine ring possessing two strategically positioned functional groups: a nitrile at the C2 position and a hydroxyl group at the C5 position.[1][2][3] This specific arrangement is not coincidental; it is a carefully orchestrated scaffold that offers chemists orthogonal reactivity. The electron-withdrawing nature of the cyano group influences the electronics of the entire ring, while the hydroxyl group provides a nucleophilic handle for a variety of coupling reactions.[1] Its significance is underscored by its role as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[4] Understanding the interplay of its structure, tautomeric nature, and reactivity is paramount for leveraging this molecule to its full potential in drug discovery and manufacturing workflows.
Molecular Structure and Physicochemical Properties
The foundational attributes of a chemical intermediate dictate its handling, reactivity, and analytical characterization. This compound is a solid at room temperature with a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol .[2][5]
Core Molecular Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-hydroxypyridine-2-carbonitrile | [5] |
| Synonyms | 6-Cyano-3-pyridinol, 5-Hydroxypicolinonitrile | [3] |
| CAS Number | 86869-14-9 | [2] |
| Molecular Formula | C₆H₄N₂O | [2] |
| Molecular Weight | 120.11 g/mol | [2] |
| Physical Form | Solid (Crystals or Powder) | [5] |
| Density | 1.332 g/cm³ | [6] |
| Boiling Point | 429.2 °C at 760 mmHg | [6] |
The Critical Role of Tautomerism
A crucial aspect of this molecule's chemistry is its existence as a mixture of two tautomers in equilibrium: the 2-hydroxypyridine form and the 6-cyano-2-pyridone form.
Caption: Lactam-lactim tautomerism of the core scaffold.
For most hydroxypyridines, the pyridone (lactam) tautomer is thermodynamically more stable and predominates, particularly in the solid state and in polar, protic solvents. This preference is driven by the formation of stable, hydrogen-bonded dimers and the high strength of the carbon-oxygen double bond (C=O). While the 2-hydroxypyridine (lactim) form benefits from aromaticity, the pyridone form's stability often outweighs this factor. This equilibrium is critical as it dictates the molecule's nucleophilic character; reactions can occur at either the exocyclic oxygen (O-alkylation) or the ring nitrogen (N-alkylation).
Synthesis Pathway: A Logic-Driven Approach
While numerous proprietary methods exist, a robust and scalable synthesis can be logically constructed from established transformations on pyridine scaffolds. The following two-step pathway leverages a common, commercially available starting material, 5-bromo-2-nitropyridine, and applies well-documented chemical principles.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Bromo-2-cyanopyridine from 5-Bromo-2-nitropyridine
-
Causality: The nitro group at the C2 position is a strong electron-withdrawing group, activating the position for nucleophilic aromatic substitution. Cyanide (CN⁻) is an effective nucleophile for displacing the nitro group. This reaction is analogous to established industrial methods for producing cyanopyridines.[7]
-
Protocol:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 5-bromo-2-nitropyridine and sulfolane as the solvent.
-
Add sodium cyanide (NaCN). The molar ratio of 2-nitro-5-bromopyridine to cyanide is typically near stoichiometric (e.g., 1:1.05).[7]
-
Under an inert atmosphere (e.g., nitrogen), heat the reaction mixture to 130-160 °C.
-
Maintain the temperature for 3-5 hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.
-
Upon completion, cool the mixture and perform a workup. This typically involves quenching with water to precipitate the product, followed by filtration, washing, and drying to yield crude 5-bromo-2-cyanopyridine.[7]
-
Step 2: Synthesis of this compound from 5-Bromo-2-cyanopyridine
-
Causality: The bromine atom on the pyridine ring can be displaced by a hydroxide nucleophile under thermal conditions. This hydrolysis reaction is a standard method for introducing hydroxyl groups onto aromatic rings.[8]
-
Protocol:
-
Charge a suitable reactor with the 5-bromo-2-cyanopyridine intermediate from Step 1.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Heat the mixture under reflux. The temperature required will depend on the specific concentration and pressure but is typically elevated to drive the substitution.
-
Monitor the reaction by HPLC. Upon completion, cool the reaction mixture.
-
Acidify the solution with an acid (e.g., HCl) to neutralize the excess base and protonate the resulting phenoxide, causing the this compound product to precipitate.
-
Isolate the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
-
Analytical Characterization: A Self-Validating System
Verifying the identity and purity of the synthesized intermediate is non-negotiable. A combination of spectroscopic methods provides a comprehensive fingerprint of the molecule.
| Technique | Predicted Data & Interpretation |
| ¹H NMR | Rationale: The pyridine ring protons are deshielded. The proton at C6 will be most downfield due to proximity to the ring nitrogen. The proton at C3 will be deshielded by the adjacent cyano group. The proton at C4 will be influenced by both neighbors. Predicted Shifts (DMSO-d₆): δ ~8.2 (d, H-6), ~7.7 (dd, H-4), ~7.5 (d, H-3), ~10.5 (br s, -OH).[9] |
| ¹³C NMR | Rationale: The carbon of the cyano group (C≡N) appears around 115-120 ppm. The carbon attached to the hydroxyl group (C5) will be significantly downfield (~155-160 ppm). The carbon attached to the cyano group (C2) will also be downfield. Other ring carbons will appear in the aromatic region (~120-150 ppm).[9][10] |
| IR Spectroscopy | Rationale: Key functional groups give distinct, strong absorptions. The nitrile stretch is sharp and unmistakable. The O-H and C=O stretches confirm the presence of the hydroxypyridine/pyridone tautomers. Key Bands (cm⁻¹): ~3400 (br, O-H stretch), ~2230 (s, sharp, C≡N stretch), ~1650 (s, C=O stretch of pyridone tautomer), 1600-1450 (m, C=C/C=N ring stretches).[11] |
| Mass Spec (MS) | Rationale: Provides the molecular weight of the compound. Expected [M+H]⁺: 121.04. |
Application in Drug Development: Synthesis of Perampanel
The utility of this compound is powerfully demonstrated by its application in the synthesis of Perampanel (Fycompa®) , an FDA-approved non-competitive AMPA receptor antagonist used for treating epilepsy.[12][13] The core of Perampanel is a substituted 1-phenyl-2-pyridone, which is constructed using our intermediate.
The key transformation is a Chan-Lam C-N coupling reaction, which attaches the phenyl ring to the pyridone nitrogen.
Workflow: Chan-Lam Coupling in Perampanel Synthesis
Caption: Key C-N coupling step in the synthesis of Perampanel.
Experimental Protocol: N-Arylation (Chan-Lam Coupling)
-
Causality: This reaction forms a crucial carbon-nitrogen bond. Copper(II) acetate catalyzes the coupling between the nitrogen of the pyridone tautomer and the phenyl boronic acid. The base is required to facilitate the reaction, and an appropriate solvent is needed to solubilize the reactants. This is a well-established method for N-arylation.[14]
-
Protocol:
-
In a reaction vessel, dissolve the pyridone intermediate (derived from this compound) and phenyl boronic acid in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Add the catalyst, copper(II) acetate (Cu(OAc)₂), and a base, such as triethylamine (Et₃N).
-
Stir the reaction mixture at room temperature under an air or oxygen atmosphere (often required for Chan-Lam couplings) for several hours until the reaction is complete as monitored by HPLC.
-
Upon completion, perform an aqueous workup. This typically involves washing with aqueous ammonia and water to remove the copper catalyst and other water-soluble components.[14]
-
The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude Perampanel is purified, typically by column chromatography or recrystallization, to yield the final API.
-
Conclusion
This compound is more than a simple chemical. Its value lies in its designed bifunctionality, which enables complex molecular construction through predictable and scalable reactions. The tautomeric equilibrium is a key feature that governs its reactivity, primarily as an N-nucleophile in the pyridone form. As demonstrated by its integral role in the synthesis of Perampanel, this intermediate serves as a testament to the power of strategic molecular design. For researchers and developers, a thorough understanding of this building block's properties and chemical logic is essential for innovating and optimizing the synthetic routes to the next generation of therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. Available at: [Link]
-
Jorgensen, W. L., et al. (2021). Structure-based design and synthesis of perampanel analogues as inhibitors of SARS-CoV-2 main protease. ResearchGate. Available at: [Link]
-
MAPI PHARMA LTD. (2018). Process and intermediates for the preparation of perampanel. Justia Patents. Available at: [Link]
- Eisai Co., Ltd. (2021). Simple preparation method of Perampanel. Google Patents.
- Eisai R&D Management Co., Ltd. (2015). Polymorphs of perampanel. Google Patents.
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]
- Reilly Industries, Inc. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
- Xi'an Jiaotong University. (2015). Synthesis method of 2-amino-5-hydroxypyridine. Google Patents.
-
Lier Chemical Co., Ltd. (2019). Preparation method for 2-cyano-5-bromopyridine. Patsnap. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Quality in API Manufacturing with High Purity this compound. Available at: [Link]
-
iChemical. (n.d.). This compound, CAS No. 86869-14-9. Available at: [Link]
-
SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Available at: [Link]
- Lier Chemical Co., Ltd. (2021). Preparation method of 2-cyano-5-bromopyridine. Google Patents.
-
MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available at: [Link]
-
PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 86869-14-9 [sigmaaldrich.com]
- 6. This compound, CAS No. 86869-14-9 - iChemical [ichemical.com]
- 7. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. patents.justia.com [patents.justia.com]
- 14. US9096574B2 - Polymorphs of perampanel - Google Patents [patents.google.com]
Synthesis pathway for 2-Cyano-5-hydroxypyridine from 5-amino-2-cyanopyridine
An In-Depth Technical Guide to the Synthesis of 2-Cyano-5-hydroxypyridine from 5-amino-2-cyanopyridine
Executive Summary
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its bifunctional nature, featuring both a nitrile and a hydroxyl group on a pyridine scaffold, makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive technical overview for the synthesis of this compound, starting from the readily available precursor, 5-amino-2-cyanopyridine. The core of this transformation relies on a well-established two-step sequence: the diazotization of the primary aromatic amine, followed by the subsequent hydrolysis of the intermediate diazonium salt. This document details the underlying reaction mechanisms, provides a robust experimental protocol, outlines key characterization data, and emphasizes the critical parameters for a successful and safe synthesis.
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among them, substituted pyridines are a privileged scaffold found in numerous approved drugs. This compound (CAS 86869-14-9) serves as a critical starting material, enabling chemists to introduce or modify key functional groups efficiently.[2] The hydroxyl group can undergo O-alkylation or O-acylation, while the nitrile group offers a gateway to amines, amides, or other heterocycles through reduction or hydrolysis.[1] This dual reactivity is instrumental in building the complex structures required for biologically active molecules.
The synthesis from 5-amino-2-cyanopyridine is an industrially relevant and scalable route. It leverages the classic and powerful chemistry of diazonium salts, providing a reliable method to replace an amino group with a hydroxyl functionality.
The Synthetic Pathway: A Mechanistic Perspective
The conversion of 5-amino-2-cyanopyridine to this compound is achieved via a Sandmeyer-type reaction.[3][4] The process can be dissected into two fundamental chemical transformations:
-
Diazotization: Conversion of the primary amino group into a diazonium salt.
-
Hydrolysis: Displacement of the diazonium group by a hydroxyl group.
Step 1: Diazotization of 5-Amino-2-cyanopyridine
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid or hydrochloric acid, at low temperatures.
Causality of Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining an ice-cold environment ensures the stability of the diazonium intermediate throughout its formation and before its use in the subsequent step.
-
Strong Acid: A strong acid serves two purposes: it reacts with sodium nitrite to produce the active nitrosating agent (the nitrosonium ion, NO⁺), and it protonates the reaction medium, preventing the newly formed diazonium salt from coupling with the unreacted parent amine to form unwanted azo compounds.[5]
The mechanism involves the formation of the nitrosonium ion, which acts as an electrophile and is attacked by the nucleophilic amino group of the 5-amino-2-cyanopyridine. A series of proton transfers and the elimination of a water molecule yield the stable 2-cyano-5-pyridinediazonium salt.
Caption: Overall reaction pathway for the synthesis.
Step 2: Hydrolysis of the Diazonium Salt
The diazonium group (-N₂⁺) is an excellent leaving group, arguably one of the best in organic chemistry, as it departs as dinitrogen gas (N₂). In the Sandmeyer hydroxylation reaction, the aqueous solution of the diazonium salt is heated.[3] This provides the thermal energy needed to overcome the activation barrier for the C-N bond cleavage, generating a highly reactive aryl cation. This cation is then immediately trapped by water, which acts as the nucleophile. A final deprotonation step yields the desired this compound.
Causality of Experimental Choices:
-
Heating: Unlike many Sandmeyer reactions that use copper catalysts, simple hydroxylation can often be achieved by heating the acidic aqueous solution of the diazonium salt.[3] The heat facilitates the irreversible loss of nitrogen gas, driving the reaction to completion.
-
Aqueous Environment: Water serves as both the solvent and the nucleophile, directly participating in the reaction to introduce the hydroxyl group.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methodologies for diazotization and Sandmeyer-type hydroxylation.[3][6] Researchers should adapt it as necessary based on their specific laboratory conditions and scale.
Caption: A typical experimental workflow for the synthesis.
Materials and Reagents
-
5-Amino-2-cyanopyridine (CAS 55338-73-3)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) for neutralization
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
Crushed Ice
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of dilute sulfuric acid by cautiously adding concentrated H₂SO₄ (e.g., 10 mL) to cold deionized water (e.g., 50 mL). Cool this solution to 0–5 °C in an ice-salt bath.
-
While maintaining the temperature below 5 °C, slowly add 5-amino-2-cyanopyridine (e.g., 0.1 mol) in portions to the cold acid solution with vigorous stirring. Stir until a clear solution or a fine slurry is obtained.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.105 mol) in a minimal amount of cold deionized water (e.g., 20 mL).
-
Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the stirred amine solution over 30–45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.
Part B: Hydrolysis and Work-up
-
Remove the ice bath and gently heat the diazonium salt solution using a heating mantle. A steady evolution of nitrogen gas should be observed.
-
Continue heating the solution (typically to 50-70 °C) until the effervescence of nitrogen gas ceases completely (usually 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part C: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol-water, or toluene) or by silica gel column chromatography.
Safety Precautions
-
Diazonium Salt Instability: Solid diazonium salts are highly explosive when dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.
-
Temperature Control: Strict temperature control during diazotization is critical to prevent decomposition and potential hazards.
-
Acid Handling: Concentrated sulfuric acid is extremely corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Data |
| CAS Number | 86869-14-9[7] |
| Molecular Formula | C₆H₄N₂O[8] |
| Molecular Weight | 120.11 g/mol [8] |
| Appearance | Off-white to light yellow solid |
| Melting Point | ~215-220 °C (decomposes) |
| ¹H NMR | Spectral data can be found in chemical databases.[9] |
| ¹³C NMR | Spectral data can be found in chemical databases.[9] |
| Mass Spectrometry (MS) | m/z = 120.03 (M⁺)[10] |
| Infrared (IR) | Characteristic peaks for -OH, -C≡N, and aromatic C-H stretches.[9] |
Conclusion
The synthesis of this compound from 5-amino-2-cyanopyridine via a diazotization-hydrolysis sequence is a robust and effective method. The process hinges on the careful control of reaction conditions, particularly the low temperatures required for the formation of the intermediate diazonium salt. This pathway provides reliable access to a high-value chemical intermediate that is crucial for the advancement of research in medicinal chemistry and materials science. By understanding the underlying mechanisms and adhering to the detailed protocol, researchers can confidently produce this versatile building block for their synthetic endeavors.
References
-
Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- Process for the preparation of 2-cyano-5-hydroxypyrazine. (2001). Google Patents.
- Process for the preparation of 2-halogeno-5-cyano pyridines. (1995). Google Patents.
-
Sandmeyer reaction. (n.d.). Wikipedia. Available from: [Link]
- Method for producing 2-hydroxy-5-methylpyridine. (2003). Google Patents.
-
Ensuring Quality in API Manufacturing with High Purity this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry. Available from: [Link]
-
5-Hydroxypyridine-2-carbonitrile. (n.d.). PubChem. Available from: [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). RSC Advances. Available from: [Link]
- Synthesis method of 2-amino-5-hydroxypyridine. (2015). Google Patents.
-
The products and kinetics of hydrolysis of cyanopyridinium ions. (1962). Journal of the American Chemical Society. Available from: [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis. Available from: [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2012). Dissertation. Available from: [Link]
-
Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (1996). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
The designed route of the 2-amino-cyanopyridines and the chemical structure of the compound 3a-n. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2018). Journal of Biochemical and Molecular Toxicology. Available from: [Link]
- The Hydrolysis of Cyanopyridinium Ions. (1961). Google Books.
- Preparation method of 2-cyano-5-bromopyridine. (2021). Google Patents.
-
1 reacts with 2-cyano-3-ethoxypropenenitrile (2) in the same above indicated. (1988). HETEROCYCLES. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound(86869-14-9) 1H NMR [m.chemicalbook.com]
- 10. 86869-14-9|this compound|BLD Pharm [bldpharm.com]
Navigating the Isomeric Landscape of C6H4N2O Pyridine Derivatives: A Technical Guide for Researchers
This in-depth technical guide offers a comprehensive exploration of the constitutional isomers of C6H4N2O that feature a pyridine core. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of the IUPAC nomenclature, synthesis, chemical properties, and applications of these important heterocyclic compounds. By moving beyond a simple cataloging of structures, this guide delves into the causal relationships behind their reactivity and biological function, equipping the reader with field-proven insights for their own research endeavors.
Section 1: Decoding the Isomers - A Systematic Approach to Nomenclature
The molecular formula C6H4N2O, when combined with a pyridine scaffold, gives rise to several classes of constitutional isomers. Understanding the correct IUPAC nomenclature is fundamental for unambiguous scientific communication. The primary classes of isomers we will explore are:
-
Isocyanatopyridines: These derivatives feature an isocyanate (-N=C=O) group attached to the pyridine ring.
-
Cyanopyridine N-oxides: In this class, a cyano (-C≡N) group and an N-oxide functionality are present on the pyridine ring.
-
Pyridinecarboxamides: These isomers contain a carboxamide (-C(=O)NH2) group on the pyridine ring.
-
Pyridyl Formamides: These compounds possess a formamido (-NHCHO) group attached to the pyridine ring.
-
Pyridine Aldehyde Oximes: These isomers feature a carboxaldehyde oxime (-CH=NOH) group on the pyridine ring.
The position of the substituent on the pyridine ring is designated by a number (2, 3, or 4), starting from the nitrogen atom as position 1.[1]
Table 1: Key Isomers of C6H4N2O Pyridine Derivatives and their IUPAC Names
| Isomer Class | 2-Substituted Isomer | 3-Substituted Isomer | 4-Substituted Isomer |
| Isocyanatopyridine | 2-isocyanatopyridine[2][] | 3-isocyanatopyridine[4] | 4-isocyanatopyridine[5] |
| Cyanopyridine N-oxide | 2-cyanopyridine N-oxide | 3-cyanopyridine N-oxide[6][7][8] | 4-cyanopyridine N-oxide[9][10] |
| Pyridinecarboxamide | pyridine-2-carboxamide[11][12][13] | pyridine-3-carboxamide | pyridine-4-carboxamide[14] |
| Pyridyl Formamide | N-(pyridin-2-yl)formamide | N-(pyridin-3-yl)formamide | N-(pyridin-4-yl)formamide |
| Pyridine Aldehyde Oxime | pyridine-2-carbaldehyde oxime[15] | pyridine-3-carbaldehyde oxime[16] | pyridine-4-carbaldehyde oxime[17][18][19] |
Section 2: Isocyanatopyridines - Versatile Reagents in Synthesis
Isocyanatopyridines are highly reactive compounds widely employed as building blocks in organic synthesis, particularly for the preparation of ureas, carbamates, and other heterocyclic systems. Their utility stems from the electrophilic nature of the isocyanate group.
Synthesis of Isocyanatopyridines
A common and effective method for the synthesis of isocyanatopyridines is the Curtius rearrangement of the corresponding pyridinecarbonyl azides. This reaction proceeds through a nitrene intermediate and provides good yields of the desired isocyanate.
Experimental Protocol: Synthesis of 4-Isocyanatopyridine
-
Preparation of Isonicotinoyl Azide:
-
Dissolve isonicotinoyl chloride hydrochloride in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium azide in water dropwise with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield isonicotinoyl azide.
-
-
Curtius Rearrangement:
-
Dissolve the isonicotinoyl azide in a high-boiling inert solvent (e.g., toluene).
-
Heat the solution to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).
-
Once the reaction is complete, the solvent can be removed under reduced pressure to afford 4-isocyanatopyridine. Caution: Isocyanates are moisture-sensitive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Logical Workflow for Isocyanatopyridine Synthesis
Caption: Synthesis of Isocyanatopyridines via Curtius Rearrangement.
Reactivity and Applications
The isocyanate group is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their synthetic utility.
-
Reaction with Amines: Isocyanatopyridines react readily with primary and secondary amines to form substituted pyridyl ureas. This reaction is fundamental in the synthesis of various biologically active molecules.
-
Reaction with Alcohols: In the presence of a suitable catalyst, isocyanatopyridines react with alcohols to yield pyridyl carbamates.
-
Cycloaddition Reactions: The N=C=O moiety can participate in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds.
The resulting pyridyl ureas and carbamates are prevalent motifs in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects.[20][21]
Section 3: Cyanopyridine N-oxides - Dipolar Compounds with Unique Properties
Cyanopyridine N-oxides are interesting dipolar molecules that combine the electron-withdrawing nature of the cyano group with the electron-donating and coordinating properties of the N-oxide functionality.
Synthesis of Cyanopyridine N-oxides
The most direct route to cyanopyridine N-oxides is the N-oxidation of the corresponding cyanopyridines. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of 4-Cyanopyridine N-oxide
-
Dissolve 4-cyanopyridine in glacial acetic acid.
-
Add a 30% solution of hydrogen peroxide dropwise to the stirred solution.
-
Heat the reaction mixture at 70-80 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-cyanopyridine N-oxide.[10]
Reaction Pathway for N-oxidation
Caption: General synthesis of Cyanopyridine N-oxides.
Properties and Applications
The N-oxide group significantly influences the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. The cyano group, being a strong electron-withdrawing group, further modulates this reactivity.
-
Coordination Chemistry: The oxygen atom of the N-oxide can act as a ligand to coordinate with metal ions, leading to the formation of various metal complexes with interesting structural and electronic properties.
-
Dipolar Cycloadditions: The N-oxide can act as a 1,3-dipole in cycloaddition reactions, providing a route to more complex heterocyclic systems.
-
Pharmacological Significance: Cyanopyridine derivatives, in general, have demonstrated a wide array of pharmacological effects, including anticancer and antimicrobial activities.[22] The N-oxide functionality can enhance bioavailability and modulate the metabolic profile of these compounds.
Section 4: Pyridinecarboxamides - Bioisosteres and Key Pharmacophores
Pyridinecarboxamides are structurally related to nicotinamide (Vitamin B3) and are a common feature in many pharmaceutical agents. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Synthesis of Pyridinecarboxamides
Pyridinecarboxamides can be readily synthesized from the corresponding pyridinecarboxylic acids. The acid is first activated, typically by conversion to an acid chloride or by using a coupling agent, followed by reaction with ammonia or an amine.
Experimental Protocol: Synthesis of Pyridine-2-carboxamide
-
Activation of Picolinic Acid:
-
Suspend picolinic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain picolinoyl chloride hydrochloride.
-
-
Amidation:
-
Carefully add the crude picolinoyl chloride hydrochloride to a concentrated aqueous solution of ammonia, keeping the temperature low with an ice bath.
-
A precipitate of pyridine-2-carboxamide will form.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[11][12]
-
Synthesis Workflow
Caption: General synthesis of Pyridinecarboxamides.
Biological Importance and Applications
The pyridinecarboxamide scaffold is a privileged structure in drug discovery. Its ability to mimic the peptide bond and engage in hydrogen bonding makes it an effective pharmacophore for a variety of targets.
-
Enzyme Inhibition: Many pyridinecarboxamide derivatives are known to be potent enzyme inhibitors. For example, they are found in inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.
-
Anticancer and Antiviral Activity: The structural motif is present in numerous compounds with demonstrated antiproliferative and antiviral properties.[20][21]
-
Agrochemicals: Certain pyridinecarboxamides are utilized as active ingredients in fungicides and herbicides.
Section 5: Conclusion and Future Outlook
The C6H4N2O pyridine derivatives represent a rich and diverse chemical space with significant implications for both synthetic chemistry and drug discovery. This guide has provided a systematic overview of the major isomer classes, their IUPAC nomenclature, and key aspects of their synthesis and reactivity. The experimental protocols and logical workflows presented herein are intended to be self-validating systems, providing a solid foundation for researchers to build upon.
The continued exploration of this isomeric landscape is likely to yield novel compounds with tailored properties for specific applications. The development of more efficient and sustainable synthetic methodologies, coupled with advanced computational screening, will undoubtedly accelerate the discovery of new lead compounds for the treatment of a wide range of diseases. As our understanding of the intricate structure-activity relationships of these derivatives deepens, so too will our ability to rationally design the next generation of pyridine-based therapeutics and functional materials.
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
PubChem. 4-Isocyanatopyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Amino-2-pyridinecarboxamide. National Center for Biotechnology Information. [Link]
-
NIST. 4-Pyridinecarboxaldehyde, oxime. National Institute of Standards and Technology. [Link]
-
ResearchGate. Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. [Link]
-
PubChem. 3-Pyridinecarboxaldehyde, oxime. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Isocyanatopyridine. National Center for Biotechnology Information. [Link]
-
PubChem. Pyridine;isocyanate. National Center for Biotechnology Information. [Link]
-
IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
PubChem. 4-Pyridinealdoxime. National Center for Biotechnology Information. [Link]
-
NIST. 4-Pyridinecarboxaldehyde, oxime. National Institute of Standards and Technology. [Link]
-
PubChem. Pyridine 2-aldoxime. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Pyridinecarboxamide. National Center for Biotechnology Information. [Link]
- Quiroga, J., Trilleras, J., Pantoja, D., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2010). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives. Tetrahedron Letters, 51(1), 113-115.
-
Quora. What is the IUPAC name of pyridine?. [Link]
- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097.
-
Pipzine Chemicals. 4-pyridinecarboxamide. [Link]
-
IUPAC. Nomenclature of Inorganic Chemistry (IUPAC Recommendations 2005). [Link]
-
PubMed. A review: Biological activities of novel cyanopyridine derivatives. [Link]
-
IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]
-
Chemsrc. N-oxy-3-cyanopyridine. [Link]
-
Organic Chemistry Portal. Direct Synthesis of Pyridine Derivatives. [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. Fig. 4 Structures of possible isomers of (pyridine) 2 calculated at the.... [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
ResearchGate. Pyridine and Pyridine Derivatives. [Link]
- Zobova, N. N., & Nuretdinov, I. A. (1984). Reaction of acyl isocyanates with pyridine derivatives. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 33(9), 1957-1959.
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Preprints.org. Synthesis of Coumarin-Isoxazole-Pyridine Hybrids with Possible Biological Activity. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Isocyanatopyridine | C6H4N2O | CID 577567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Isocyanatopyridine | C6H4N2O | CID 11636796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Cyanopyridine N-Oxide | 14906-64-0 | TCI AMERICA [tcichemicals.com]
- 7. N-oxy-3-cyanopyridine | CAS#:14906-64-0 | Chemsrc [chemsrc.com]
- 8. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]
- 9. longkechem.com [longkechem.com]
- 10. 4-Cyanopyridine N-oxide 96 14906-59-3 [sigmaaldrich.com]
- 11. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 2-Pyridinecarboxamide | C6H6N2O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Pyridinecarboxamide (Nicotinamide) Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 15. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Pyridinecarboxaldehyde, oxime | C6H6N2O | CID 5324568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Pyridinecarboxaldehyde, oxime [webbook.nist.gov]
- 18. 4-Pyridinealdoxime | C6H6N2O | CID 135460230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 4-Pyridinecarboxaldehyde, oxime [webbook.nist.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Cyano-5-hydroxypyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-cyano-5-hydroxypyridine, a pivotal building block in pharmaceutical and materials science. In the absence of extensive empirical solubility data in public literature, this document synthesizes theoretical principles with established experimental methodologies to empower researchers in drug development and chemical synthesis. We delve into the physicochemical properties of this compound to theoretically predict its solubility behavior, introduce the concept of Hansen Solubility Parameters for solvent selection, and provide a detailed, self-validating experimental protocol for the accurate determination of its solubility in common laboratory solvents. Furthermore, a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of this compound is outlined, ensuring the integrity and reproducibility of experimental results.
Introduction: The Significance of this compound and Its Solubility
This compound, also known as 5-hydroxy-2-pyridinecarbonitrile, is a substituted pyridine derivative with the chemical formula C₆H₄N₂O. Its unique bifunctional nature, possessing both a cyano and a hydroxyl group on a pyridine scaffold, makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The cyano group can be readily transformed into other functional groups, while the hydroxyl group provides a site for further derivatization, and the pyridine ring itself is a common motif in many pharmaceuticals.
The solubility of this compound is a critical parameter that dictates its utility in various applications. In drug development, solubility directly influences bioavailability, formulation strategies, and the overall efficacy of a potential therapeutic agent. For synthetic chemists, understanding the solubility of this compound in different solvents is paramount for reaction design, purification, and crystallization processes. This guide aims to provide a robust framework for approaching the solubility of this compound, enabling researchers to make informed decisions in their experimental endeavors.
Theoretical Assessment of Solubility
A foundational understanding of the physicochemical properties of this compound provides valuable insights into its expected solubility behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | |
| Molecular Weight | 120.11 g/mol | |
| Topological Polar Surface Area (TPSA) | 56.91 Ų | PubChem |
| Predicted LogP (XLogP3) | 0.5 | PubChem |
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, by extension, provides an indication of a molecule's polarity. A TPSA of 56.91 Ų suggests that this compound possesses moderate polarity. The predicted octanol-water partition coefficient (LogP) of 0.5 indicates that the compound has a relatively balanced hydrophilic and lipophilic character, suggesting it is likely to have some solubility in both polar and non-polar solvents.[1] These parameters suggest that solvents with intermediate polarity might be particularly effective in dissolving this compound.
Hansen Solubility Parameters (HSP): A Predictive Framework
The principle of "like dissolves like" is a cornerstone of solubility prediction. Hansen Solubility Parameters (HSP) provide a more nuanced and quantitative approach to this principle by dissecting the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[2][3]
A substance is most likely to dissolve in a solvent that has a similar HSP profile. The "distance" (Ra) between the HSP values of the solute and the solvent can be calculated, with smaller distances indicating a higher likelihood of dissolution.[2] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4] Researchers can utilize software packages that incorporate these methods to predict the HSP of the compound and then compare it to the known HSP values of a wide range of solvents to guide solvent selection.[5][6]
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility.[7][8]
The Equilibrium Shake-Flask Method
This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.
Experimental Workflow:
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed vial.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing, thus verifying that equilibrium has been achieved.[7]
-
-
Phase Separation:
-
Once equilibrium is established, carefully separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to prevent any undissolved particles from interfering with the analysis.
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the quantification method.
-
Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method detailed in the following section.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Quantification of this compound: A Robust HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a powerful and widely used technique for the quantification of organic compounds. Its high sensitivity, specificity, and reproducibility make it ideal for solubility studies.
Method Development and Validation
A robust HPLC-UV method for this compound should be developed and validated to ensure accurate quantification.
Logical Flow for HPLC Method Development:
Caption: A logical workflow for developing a validated HPLC-UV method.
Recommended HPLC-UV Parameters:
-
Column: A reversed-phase C18 column is a good starting point for polar aromatic compounds like this compound.[9][10] A column with a particle size of 3 or 5 µm and dimensions of 4.6 x 150 mm is suitable for standard analyses. For more polar compounds, a column with embedded polar groups or a phenyl-hexyl phase could also be considered.[11][12]
-
Mobile Phase: A gradient elution using a mixture of water (A) and a polar organic solvent like acetonitrile or methanol (B), both containing a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape, is recommended. A typical gradient might start with a high percentage of aqueous phase and ramp up to a higher percentage of organic phase.
-
Detection Wavelength: The UV-Vis spectrum of this compound should be determined to identify the wavelength of maximum absorbance (λmax). This wavelength should be used for detection to maximize sensitivity. If a photodiode array (PDA) detector is available, it can be used to monitor a range of wavelengths and confirm peak purity.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) can improve the reproducibility of retention times.
-
Injection Volume: Typically 5-20 µL.
Method Validation:
The developed HPLC method should be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a comprehensive understanding of its solubility can be achieved through a combination of theoretical prediction and rigorous experimental determination. This guide has provided a framework for researchers to predict the solubility behavior of this important compound based on its physicochemical properties and the principles of Hansen Solubility Parameters. More importantly, it has detailed a robust, self-validating experimental protocol using the equilibrium shake-flask method coupled with a validated HPLC-UV quantification method. By following these guidelines, researchers in drug development and chemical synthesis can confidently and accurately determine the solubility of this compound in a variety of common laboratory solvents, thereby accelerating their research and development efforts.
References
- Aurora Pro Scientific. HPLC Column Selection Guide. Aurora Pro Scientific. Accessed January 5, 2026.
- Hansen Solubility Parameters. HSPiP Datasets. Hansen Solubility Parameters. Accessed January 5, 2026.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. Accessed January 5, 2026.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Accessed January 5, 2026.
- ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
- PubChem. 5-Hydroxypyridine-2-carbonitrile. PubChem. Accessed January 5, 2026.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Accessed January 5, 2026.
- ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- AxisPharm. Equilibrium Solubility Assays Protocol. AxisPharm. Accessed January 5, 2026.
- Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Prof Steven Abbott. HSP Basics | Practical Solubility Science. Prof Steven Abbott. Accessed January 5, 2026.
- Sigma-Aldrich. This compound | 86869-14-9. Sigma-Aldrich. Accessed January 5, 2026.
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide. Sigma-Aldrich. Accessed January 5, 2026.
- Hansen Solubility Parameters. Hansen Solubility Parameters. Hansen Solubility Parameters. Accessed January 5, 2026.
- Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem. Accessed January 5, 2026.
- ResearchGate. (a) UV-vis spectral changes for 2 (5 × 10⁻⁵ M in ACN) upon addition of...
- USP-NF. <1236> Solubility Measurements. USP-NF. Accessed January 5, 2026.
- PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. Accessed January 5, 2026.
- Sigma-Aldrich. This compound | 86869-14-9. Sigma-Aldrich. Accessed January 5, 2026.
- BLD Pharm. 86869-14-9|this compound|BLD Pharm. BLD Pharm. Accessed January 5, 2026.
- Hansen Solubility Parameters. Hansen Solubility Parameters. Hansen Solubility Parameters. Accessed January 5, 2026.
- ResearchGate. Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions | Request PDF.
- NIH. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. NIH. Accessed January 5, 2026.
- Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part I).
- MDPI. Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. MDPI. Accessed January 5, 2026.
- ScienceDirect. Estimating Hansen solubility parameters of organic pigments by group contribution methods. ScienceDirect. Accessed January 5, 2026.
- WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. Accessed January 5, 2026.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- NIST WebBook. 2-Amino-5-nitropyridine. NIST WebBook. Accessed January 5, 2026.
- Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Benchchem. Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem. Accessed January 5, 2026.
- ResearchGate. (a) UV-vis spectral changes for 2 (5 × 10⁻⁵ M in ACN) upon addition of...
- BLD Pharm. 86869-14-9|this compound|BLD Pharm. BLD Pharm. Accessed January 5, 2026.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]
- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. benchchem.com [benchchem.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. welch-us.com [welch-us.com]
2-Cyano-5-hydroxypyridine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Cyano-5-hydroxypyridine
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 86869-14-9) is a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique bifunctional structure, featuring both a nitrile and a hydroxyl group on a pyridine scaffold, offers versatile reactivity for constructing diverse molecular architectures, including active pharmaceutical ingredients (APIs).[1][2] The quality and purity of this intermediate are paramount, as any impurities or degradation products can propagate through a synthetic route, ultimately compromising the stability, efficacy, and safety of the final product.[2]
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound. It is designed for researchers, chemists, and drug development professionals who handle this compound, offering insights grounded in its chemical properties to ensure its integrity from procurement to application.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various experimental and storage environments.
| Property | Value | Source(s) |
| CAS Number | 86869-14-9 | [3][4][5][6][7][8] |
| Molecular Formula | C₆H₄N₂O | [3][4][7][8] |
| Molecular Weight | 120.11 g/mol | [3][4][7] |
| Appearance | White Powder / Solid | [5] |
| Purity | Typically ≥97% or ≥98% | [3] |
| Boiling Point | 429.2 °C at 760 mmHg | [9] |
| Density | ~1.33 g/cm³ | [9][10] |
| Flash Point | 213.4 °C | [9][10] |
| Synonyms | 5-hydroxypyridine-2-carbonitrile, 5-Hydroxypicolinonitrile, 6-Cyanopyridin-3-ol | [3][8][10] |
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is governed by the interplay of its three key structural features: the aromatic pyridine ring, the electron-withdrawing nitrile group, and the nucleophilic hydroxyl group.
Structural Influences on Stability
-
Pyridine Ring : The pyridine ring is an electron-deficient aromatic system, which lends it a degree of inherent stability. However, it is also susceptible to nucleophilic attack and oxidative degradation under harsh conditions.
-
Hydroxyl Group (-OH) : The phenolic hydroxyl group is a primary site for reactivity. It is susceptible to oxidation, particularly in the presence of metal ions or strong oxidizing agents, which can lead to the formation of colored impurities. It can also be deprotonated under basic conditions, increasing the electron density of the ring and potentially altering its stability profile.
-
Nitrile Group (-C≡N) : The nitrile group is relatively stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid. This process is typically slow but can be accelerated by strong acidic or basic conditions and elevated temperatures.
Potential Degradation Mechanisms
While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes based on the known reactivity of hydroxypyridines and nitriles. Microbial degradation of hydroxypyridines often begins with hydroxylation, followed by ring cleavage, a process that highlights the ring's susceptibility to oxidation.[11][12][13]
Caption: Key degradation pathways for this compound.
Known Incompatibilities
To preserve the integrity of the compound, direct contact with the following should be avoided:
-
Strong Oxidizing Agents : These can react with the hydroxyl group and the pyridine ring, leading to significant degradation.[14][15]
-
Strong Acids and Bases : Can catalyze the hydrolysis of the nitrile group.
-
Heat, Flames, and Sparks : Standard precautions to avoid thermal decomposition and ignition sources are necessary.[14][15]
Recommended Storage and Handling Protocols
Adherence to validated storage and handling procedures is critical for maintaining the long-term stability and purity of this compound.
Optimal Storage Conditions
The consensus from multiple suppliers and safety data sheets points to a consistent set of storage recommendations designed to mitigate the risks of degradation.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Room temperature. | Avoids excessive thermal stress. | [3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis. | [4] |
| Container | Keep in a tightly closed container. | Prevents contamination and exposure to air and moisture. | [14][16] |
| Environment | Store in a cool, dry, and well-ventilated place. | Reduces the rate of potential degradation reactions and ensures safe storage. | [5][14][16] |
| Light | Store in a shaded area. | Protects against potential photolytic degradation. | [16] |
Safe Handling Procedures
Given the compound's hazard profile, a systematic approach to handling is required to ensure personnel safety.
-
Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15][16]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][16][17]
Experimental Workflow: Stability Assessment
For applications in regulated industries like pharmaceuticals, a forced degradation study is essential to identify potential degradation products and establish the compound's stability-indicating analytical method.
Protocol for Forced Degradation Study
This protocol outlines the experimental steps to intentionally stress this compound, thereby simulating long-term storage and identifying degradation pathways.
-
Prepare Stock Solution : Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose to Stress Conditions : Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis : Add 0.1 M HCl; heat at 60-80 °C.
-
Base Hydrolysis : Add 0.1 M NaOH; keep at room temperature or heat gently.
-
Oxidative Degradation : Add 3-6% H₂O₂; keep at room temperature.
-
Thermal Stress : Heat the solution (e.g., at 80 °C) and a sample of the solid powder.
-
Photolytic Stress : Expose the solution and solid powder to UV light (e.g., 254 nm) and visible light.
-
-
Time Point Sampling : Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analytical Monitoring : Analyze all samples, including a non-stressed control, using a suitable stability-indicating method like HPLC.
-
Data Analysis : Compare the chromatograms of stressed samples to the control. A decrease in the main peak area with a corresponding increase in new peaks indicates degradation. Characterize significant degradation products using techniques like LC-MS.
Caption: Workflow for a forced degradation study.
Recommended Analytical Method: HPLC
A reverse-phase High-Performance Liquid Chromatography (HPLC) method is typically suitable for monitoring the stability of this compound.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection : UV detection at a wavelength determined by the compound's UV spectrum (typically around 270-280 nm).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30 °C.
This method should be capable of separating the parent compound from any potential degradation products, thus serving as a "stability-indicating" method.
Conclusion
The stability of this compound is robust under recommended conditions but susceptible to degradation from hydrolysis, oxidation, and exposure to incompatibles. By implementing the storage and handling protocols outlined in this guide—namely, storing the compound under an inert, dry atmosphere in a tightly sealed container away from light—researchers can ensure its purity and reactivity are preserved. For critical applications, conducting forced degradation studies is a vital step to proactively understand potential stability liabilities and develop validated analytical methods. Adherence to these principles is fundamental to achieving reliable and reproducible results in research and manufacturing.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. [Link]
-
EAST CHEMSOURCES LIMITED. This compound. [Link]
-
iChemical. This compound, CAS No. 86869-14-9. [Link]
-
ChemWhat. This compound CAS#: 86869-14-9. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality in API Manufacturing with High Purity this compound. [Link]
-
Chemsrc. 5-CYANO-2-HYDROXYPYRIDINE. [Link]
-
National Institutes of Health (NIH). A 2-Hydroxypyridine Catabolism Pathway in Rhodococcus rhodochrous Strain PY11. [Link]
-
ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP. [Link]
-
PubChem. 5-Hydroxypyridine-2-carbonitrile. [Link]
-
Moldb. This compound. [Link]
-
MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
-
Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
-
ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
Eawag-BBD. 4-Hydroxypyridine Degradation Pathway. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. 86869-14-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound, CasNo.86869-14-9 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 6. This compound | 86869-14-9 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 5-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 21413773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, CAS No. 86869-14-9 - iChemical [ichemical.com]
- 10. chemwhat.com [chemwhat.com]
- 11. A 2-Hydroxypyridine Catabolism Pathway in Rhodococcus rhodochrous Strain PY11 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 4-Hydroxypyridine Degradation Pathway [eawag-bbd.ethz.ch]
- 14. aksci.com [aksci.com]
- 15. 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4 | Chemsrc [chemsrc.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
Health and safety data sheet for 2-Cyano-5-hydroxypyridine
An In-Depth Technical Guide to the Health and Safety of 2-Cyano-5-hydroxypyridine
This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 86869-14-9), a vital intermediate in pharmaceutical synthesis.[1] As a compound frequently utilized by researchers and drug development professionals, a thorough understanding of its properties and associated hazards is paramount to ensure safe handling and mitigate risk in the laboratory environment. The quality and purity of this intermediate are critical, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially impacting stability, bioavailability, or even leading to toxic side effects.[1] This document moves beyond standard safety data sheet (SDS) templates to provide a deeper, more practical understanding of the causality behind safety protocols, grounded in the specific chemical nature of this compound.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 5-hydroxy-2-pyridinecarbonitrile or 5-hydroxypicolinonitrile, is a solid organic compound.[2][3] Its structure, featuring both a nitrile (-C≡N) and a hydroxyl (-OH) group on a pyridine ring, dictates its reactivity and toxicological profile. The hydroxyl group can exhibit tautomerism, existing in equilibrium with its pyridone form, a factor that can influence its chemical behavior.[4][5] Understanding its fundamental physical properties is the first step in a robust risk assessment.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 86869-14-9 | [2][6][7] |
| Molecular Formula | C₆H₄N₂O | [3][6] |
| Molecular Weight | 120.11 g/mol | [3][6] |
| Appearance | Solid, white to yellow powder | [2][8] |
| Melting Point | ~102 °C | [8] |
| Boiling Point | 429.2 °C at 760 mmHg | [9] |
| Density | 1.332 g/cm³ | [9] |
| Flash Point | 213.4 °C | [9] |
| Storage Temperature | Inert atmosphere, room temperature | [2][10] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[11] The nitrile functional group is of particular concern, as many organic nitriles can release hydrogen cyanide upon metabolism or under certain fire conditions.
Table 2: GHS Hazard Summary
| Category | Pictogram | Signal Word | Hazard Statements | Source(s) |
| Acute Toxicity | GHS07 Exclamation Mark | Warning | H302: Harmful if swallowed.H332: Harmful if inhaled. | [2][10] |
| Skin Irritation | GHS07 Exclamation Mark | Warning | H315: Causes skin irritation. | [2][10] |
| Eye Irritation | GHS07 Exclamation Mark | Warning | H319: Causes serious eye irritation. | [2][10] |
| Respiratory Irritation | GHS07 Exclamation Mark | Warning | H335: May cause respiratory irritation. | [2][10] |
Note: Some sources classify this compound as "Toxic" (H301/H311/H331) which represents a higher degree of hazard.[8] Users should always consult the specific SDS provided by their supplier and err on the side of caution by treating the substance with a high degree of care.
Exposure Control and Personal Protective Equipment (PPE)
A proactive approach to exposure control is essential. The primary engineering control for handling this powdered solid is to perform all manipulations within a certified chemical fume hood to prevent inhalation of dust.[12]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices | Source(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA 29 CFR 1910.133 or EN166 standards. Protects against dust particles and potential splashes. | [13][14] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Gloves must be inspected before use. Use proper removal technique to avoid skin contact. Wash and dry hands after handling. | [14][15] |
| Skin/Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact. Contaminated clothing should be removed immediately and laundered before reuse. | [12][16] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required when engineering controls are insufficient or during spill cleanup where dust generation is likely. Use a respirator with a particulate filter. | [13][14] |
Safe Handling and Storage Workflow
The causality behind safe handling protocols is to minimize all potential routes of exposure. This involves a systematic workflow from acquisition to disposal.
Caption: Workflow for Safe Handling of this compound.
Protocol for Standard Laboratory Handling:
-
Preparation: Before handling, ensure a chemical fume hood is operational and a designated waste container is available. Confirm the location of the nearest safety shower and eyewash station.[13]
-
Personal Protection: Don all required PPE as specified in Table 3.
-
Manipulation: Conduct all transfers, weighing, and solution preparations inside the fume hood to contain any dust.[12] Avoid actions that generate dust, such as scraping or vigorous shaking.[15]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[8][16] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[13][15]
-
Storage: Keep the container tightly closed when not in use.[8] Store in a dry, cool, and well-ventilated area, locked up and away from incompatible materials such as strong oxidizing agents.[8][11][15]
Emergency Procedures: First Aid and Firefighting
Rapid and correct response to an exposure or emergency is critical. The following protocols are based on established best practices for hazardous chemicals.
Emergency Response Logic Tree
Caption: Decision-making tree for first aid response to exposure.
Detailed First-Aid Protocols:
-
Inhalation: If dust is inhaled, immediately move the exposed person to fresh air.[15][17] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[14]
-
Skin Contact: Immediately take off all contaminated clothing.[16] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[13][15] If skin irritation occurs or persists, get medical advice.[13][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[13] Remove contact lenses if present and easy to do so. Continue rinsing.[13] Seek immediate medical attention.[15]
-
Ingestion: If swallowed, rinse mouth with water.[14][15] Never give anything by mouth to an unconscious person.[15] Do NOT induce vomiting. Immediately call a Poison Control Center or a physician.[14][15]
Firefighting Measures: In the event of a fire, the primary hazard is the potential release of toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11][18]
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[15][16] A water spray can be used to cool fire-exposed containers.[16][18]
-
Unsuitable Media: Do not use a direct water jet, as it may scatter the material.[16]
-
Specific Hazards: The substance is not flammable but will burn. Hazardous decomposition products are toxic.[14][18]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[14][15][19]
Accidental Release Measures
A spill of this solid material requires a careful and systematic cleanup to prevent secondary contamination and exposure.
Protocol for Spill Response:
-
Evacuate & Secure: Evacuate non-essential personnel from the spill area.[15] Remove all sources of ignition.[11]
-
Ventilate: Ensure adequate ventilation.[14]
-
Protect: Wear all necessary PPE, including respiratory protection.[15]
-
Contain & Clean: Gently sweep up the spilled solid, avoiding dust formation.[14][15] Place the material into a suitable, closed, and labeled container for disposal.[14] Do not allow the chemical to enter drains or waterways.[15]
-
Decontaminate: After the material is removed, decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of the waste container and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[13]
Toxicological and Ecological Information
-
Ecological Summary: Data on the environmental impact is limited. However, good laboratory practice dictates that the chemical should not be allowed to enter drains or the environment.[15] All waste must be disposed of responsibly.[15]
References
-
This compound, CAS No. 86869-14-9 - iChemical. (n.d.). iChemical. Retrieved January 5, 2026, from [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved January 5, 2026, from [Link]
-
This compound CAS#: 86869-14-9; ChemWhat Code: 8706. (n.d.). ChemWhat. Retrieved January 5, 2026, from [Link]
-
Ensuring Quality in API Manufacturing with High Purity this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4 | Chemsrc. (2025, August 23). Chemsrc. Retrieved January 5, 2026, from [Link]
-
Section 5: Firefighting Measures. (n.d.). OSHA. Retrieved January 5, 2026, from [Link]
-
2 - Safety Data Sheet. (2023, August 3). Retrieved January 5, 2026, from [Link]
-
SECTION 5: Firefighting measures - REACH Online. (n.d.). REACH Online. Retrieved January 5, 2026, from [Link]
-
Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved January 5, 2026, from [Link]
-
2-Hydroxypyridine-Tautomerism - ChemTube3D. (n.d.). ChemTube3D. Retrieved January 5, 2026, from [Link]
-
Region VII Disaster Health Response Ecosystem. (2023, June). Squarespace. Retrieved January 5, 2026, from [Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 86869-14-9 [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 86869-14-9 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ichemical.com [ichemical.com]
- 10. 86869-14-9|this compound|BLD Pharm [bldpharm.com]
- 11. aksci.com [aksci.com]
- 12. 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4 | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. fishersci.com [fishersci.com]
- 19. cdp.dhs.gov [cdp.dhs.gov]
- 20. cir-safety.org [cir-safety.org]
Methodological & Application
Application Notes & Protocols: 2-Cyano-5-hydroxypyridine as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
Hydroxypyridine derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials, largely due to their wide spectrum of biological activities and chemical reactivity.[1] Within this class of compounds, 2-Cyano-5-hydroxypyridine (CAS: 86869-14-9) stands out as a particularly valuable and versatile intermediate.[1] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a nucleophilic hydroxyl group and an electrophilic, cyclization-prone cyano group.[1] This dual functionality allows chemists to design elegant, efficient, and convergent synthetic routes to complex heterocyclic systems that would otherwise require more protracted, multi-step procedures.[1]
The quality of such a pivotal starting material is non-negotiable, as impurities can propagate through a synthesis, leading to side-product formation, complicated purifications, and diminished yields.[1][2] Utilizing a high-purity, pharmaceutical-grade source of this compound is therefore the first critical step in ensuring reproducible and scalable outcomes.[1][2]
This guide provides an in-depth exploration of the reactivity of this compound and presents detailed, field-proven protocols for its application in the synthesis of high-value fused heterocyclic systems, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and furo[2,3-b]pyridines.
Physicochemical Properties & Safe Handling
A thorough understanding of the starting material's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source(s) |
| CAS Number | 86869-14-9 | [1] |
| Molecular Formula | C₆H₄N₂O | |
| Molecular Weight | 120.11 g/mol | [3][4][5] |
| Synonym(s) | 5-hydroxy-2-pyridinecarbonitrile | [3][5] |
| Appearance | Solid | [5] |
| Purity | ≥97% - 98% | [3][5] |
| Storage | Store at room temperature under an inert atmosphere. | [5][6] |
| Safety H-Statements | H302, H315, H319, H332, H335 | [5] |
| Safety P-Statements | P280, P305+P351+P338, P310 | [5] |
Handling Protocol:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Due to its hygroscopic potential and sensitivity to oxidation, store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][6]
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is dictated by the distinct and synergistic reactivity of its hydroxyl and cyano moieties.
The 5-Hydroxyl Group: Nucleophilicity and Tautomerism
The phenolic hydroxyl group is a potent nucleophile, readily participating in O-alkylation and O-acylation reactions.[1] It's also important to recognize its existence in tautomeric equilibrium with its 2(1H)-pyridone form. This lactam-lactim tautomerism can influence the regioselectivity of reactions like alkylation, potentially leading to N-alkylation at the pyridone nitrogen under certain conditions, although O-alkylation is often favored.[7] The choice of base and solvent is critical in directing this selectivity. For instance, strongly polar aprotic media like DMSO can disrupt the hydrogen-bonded dimer of the pyridone form, influencing the reactive species in solution.[7]
The 2-Cyano Group: An Electrophilic Cyclization Partner
The nitrile group serves as a powerful linchpin for constructing fused rings. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles. In the context of heterocyclic synthesis, its most significant role is as an electrophilic partner in intramolecular cyclization reactions. When a nucleophile is tethered to the pyridine ring, a subsequent intramolecular attack on the cyano carbon, often followed by tautomerization, leads to the formation of a new five- or six-membered ring fused to the pyridine core. This strategy is central to the Thorpe-Ziegler reaction.[8][9]
Caption: Dual reactivity of this compound.
Application Protocol: Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are privileged scaffolds in medicinal chemistry, with derivatives showing promise as anticancer agents and kinase inhibitors.[10][11] The synthesis of this ring system from this compound is a classic example of harnessing its dual reactivity, typically proceeding via a Thorpe-Ziegler cyclization.[8][12]
Scientific Rationale and Workflow
The core strategy involves converting the pyridine into a 2-mercaptonicotinonitrile derivative, which is then S-alkylated with an α-halocarbonyl compound. A subsequent base-promoted intramolecular cyclization yields the desired thieno[2,3-b]pyridine. The base abstracts an acidic α-proton from the alkylated side chain, generating a carbanion that attacks the electrophilic nitrile carbon, forming the thiophene ring.[8][9][12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. synchem.de [synchem.de]
- 5. This compound | 86869-14-9 [sigmaaldrich.com]
- 6. 86869-14-9|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Versatile Scaffold: 2-Cyano-5-hydroxypyridine in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Among the privileged scaffolds available to medicinal chemists, 2-cyano-5-hydroxypyridine has emerged as a particularly valuable and versatile intermediate. Its unique electronic properties and dual functional handles—a nucleophilic hydroxyl group and an electrophilic nitrile moiety—provide a robust platform for the construction of complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth exploration of the synthetic applications of this compound, offering detailed protocols and insights into its role in the development of innovative drug candidates.
The Strategic Advantage of this compound
This compound (CAS 86869-14-9) is a strategically designed scaffold that offers chemists multiple avenues for molecular elaboration.[1][2] The hydroxyl group at the 5-position can readily undergo O-alkylation or O-acylation, allowing for the introduction of a wide array of substituents to probe the steric and electronic requirements of a biological target.[2] Concurrently, the nitrile group at the 2-position serves as a versatile precursor for a variety of nitrogen-containing heterocycles, amides, and amines, which are key pharmacophoric elements in many drug classes.[2] This dual reactivity is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol |
| Appearance | Solid |
| CAS Number | 86869-14-9 |
Key Synthetic Transformations and Applications
The synthetic utility of this compound is best illustrated through its application in the synthesis of targeted therapies, particularly in the realm of oncology and inflammatory diseases. The pyridine core is a well-established "privileged structure" in medicinal chemistry, and its derivatives have been successfully developed as inhibitors of various protein kinases.
O-Alkylation: A Gateway to Kinase Inhibitors
The hydroxyl group of this compound provides a convenient anchor point for the introduction of side chains that can interact with specific residues in the ATP-binding pocket of protein kinases. A common strategy involves the O-alkylation with various substituted benzyl halides or other alkylating agents.
Protocol 1: General Procedure for O-Alkylation of this compound
Objective: To synthesize 5-(substituted-oxy)-2-cyanopyridine derivatives as potential kinase inhibitors.
Materials:
-
This compound
-
Substituted alkyl or benzyl halide (e.g., benzyl bromide, 2,6-dichlorobenzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add the substituted alkyl or benzyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated product.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF or ACN facilitates the Sₙ2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
-
Potassium carbonate is a commonly used base for this transformation due to its moderate basicity and good solubility in DMF. Cesium carbonate can be used for less reactive halides to enhance the reaction rate.
-
The reaction temperature is optimized based on the reactivity of the alkylating agent. More reactive halides can proceed at room temperature, while less reactive ones may require heating.
This O-alkylation strategy is a cornerstone in the synthesis of various kinase inhibitors. For instance, the 2-cyano-5-oxyphenyl scaffold is a key component in the development of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases like rheumatoid arthritis.[3][4][5][]
Caption: O-Alkylation of this compound.
Transformation of the Nitrile Group: Accessing Diverse Pharmacophores
The nitrile group of this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical space accessible from this starting material.
The hydrolysis of the nitrile group can lead to the corresponding primary amide (5-hydroxypicolinamide) or carboxylic acid (5-hydroxypicolinic acid), both of which can serve as key hydrogen bond donors and acceptors in drug-receptor interactions.
Protocol 2: Controlled Hydrolysis to 5-Hydroxypicolinamide
Objective: To synthesize 5-hydroxypicolinamide, a potential bidentate ligand for metal-containing enzymes or a precursor for further derivatization.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for a specified time (monitor by TLC) to achieve partial hydrolysis to the amide.
-
Pour the reaction mixture slowly onto crushed ice.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain pure 5-hydroxypicolinamide.
Causality Behind Experimental Choices:
-
Concentrated sulfuric acid acts as both a reagent and a solvent, protonating the nitrile nitrogen and facilitating nucleophilic attack by water.
-
Controlling the reaction time and temperature is crucial to prevent over-hydrolysis to the carboxylic acid.
-
Careful neutralization is necessary to avoid decomposition of the product and to allow for efficient extraction.
The reduction of the nitrile group to a primary amine (2-(aminomethyl)-5-hydroxypyridine) introduces a basic center and a flexible linker, which can be valuable for targeting specific pockets in a protein or for improving the pharmacokinetic properties of a drug candidate.
Protocol 3: Reduction of the Nitrile to 2-(Aminomethyl)-5-hydroxypyridine
Objective: To prepare 2-(aminomethyl)-5-hydroxypyridine, a key intermediate for the synthesis of various bioactive molecules.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)
-
Anhydrous tetrahydrofuran (THF) or ethanol (for Ra-Ni)
-
Hydrogen gas (for Ra-Ni)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Diethyl ether or Dichloromethane
Procedure (using LiAlH₄):
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by an appropriate method (e.g., crystallization or chromatography) to yield 2-(aminomethyl)-5-hydroxypyridine.
Causality Behind Experimental Choices:
-
LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like THF.
-
The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.
-
Alternatively, catalytic hydrogenation using Raney Nickel is a milder method that can be employed, especially on a larger scale.
Caption: Transformations of the Nitrile Group.
Application in the Synthesis of Anticancer Agents
The this compound scaffold has been utilized in the synthesis of potent anticancer agents. For example, derivatives of cyanopyridine have shown promising activity against various cancer cell lines.[7][8][9] The ability to readily modify both the 2- and 5-positions allows for the fine-tuning of the molecule's properties to achieve high potency and selectivity for cancer-related targets.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in drug discovery. Its dual reactivity allows for the efficient construction of diverse molecular libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The successful application of this scaffold in the synthesis of kinase inhibitors and other bioactive molecules underscores its importance in modern medicinal chemistry. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging this compound in Advanced Pyridine Chemistry for Drug Development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. Retrieved from [Link]
- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6035-6042.
- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
-
ResearchGate. (n.d.). Cyanopyridine‐based anticancer agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]
-
Bentham Science Publishers. (2021). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. Retrieved from [Link]
- Norman, P. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. ACS Medicinal Chemistry Letters, 5(7), 778-783.
- Lattmann, E., et al. (2019). Development of a Janus Kinase (JAK) Inhibitor Prodrug for the Treatment of Rheumatoid Arthritis. Molecular Pharmaceutics, 16(9), 3809-3821.
- Pellegrini, F., & Gunning, P. T. (2020).
- Google Patents. (2017). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents. (2003). IL143422A0 - Method for the preparation of 5-cyanophthalide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Janus Kinase (JAK) Inhibitor Prodrug for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Leveraging 2-Cyano-5-hydroxypyridine for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Advantage of the 2-Cyano-5-hydroxypyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and capacity to form crucial hydrogen bond interactions within the ATP-binding site of kinases make it an exceptional starting point for the design of potent and selective inhibitors. Within this class of heterocycles, this compound has emerged as a particularly versatile and valuable building block for the synthesis of kinase inhibitors.[1]
The strategic placement of the hydroxyl and cyano groups on the pyridine ring offers a dual-pronged approach to molecular elaboration. The hydroxyl group at the 5-position can readily undergo O-alkylation, providing a convenient handle to introduce a variety of side chains that can probe different regions of the kinase active site.[1] Simultaneously, the cyano group at the 2-position can participate in a range of chemical transformations, including cyclization reactions to form fused heterocyclic systems such as pyridopyrimidines, which are themselves well-established kinase inhibitor scaffolds.[2][3] This inherent reactivity allows for the construction of diverse chemical libraries with high efficiency, accelerating the discovery of novel drug candidates.[1]
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on practical, step-by-step methodologies and the underlying scientific rationale.
The 2-Pyridone Moiety: A Key Player in Kinase Inhibition
The 2-pyridone tautomer of 2-hydroxypyridine derivatives is of particular significance in kinase inhibitor design. This structural motif can act as both a hydrogen bond donor and acceptor, enabling strong interactions with the hinge region of the kinase ATP-binding cleft.[4] This dual-binding capability often contributes to the high potency of pyridone-based inhibitors. Furthermore, the incorporation of a 2-pyridone core can favorably influence the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability.[4]
Synthetic Pathways: From Building Block to Bioactive Molecule
The journey from this compound to a potent kinase inhibitor typically involves a multi-step synthetic sequence. A common and effective strategy involves an initial O-alkylation of the hydroxyl group, followed by a cyclization reaction utilizing the cyano group to construct a fused heterocyclic system.
Caption: General synthetic workflow for kinase inhibitors.
Part 1: Synthesis of 2-Alkoxy-5-cyanopyridine Intermediate via O-Alkylation
This protocol details the O-alkylation of this compound with an alkyl halide, a foundational step for introducing diversity into the inhibitor design. The use of cesium carbonate as a base is highlighted for its efficacy in promoting O-alkylation with high selectivity over N-alkylation.[5]
Protocol 1: Cesium Carbonate-Mediated O-Alkylation
Objective: To synthesize a 2-alkoxy-5-cyanopyridine intermediate.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl bromoacetate) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-alkoxy-5-cyanopyridine.
Rationale for Key Steps:
-
Cesium Carbonate: This base is known to favor O-alkylation of pyridones, minimizing the formation of the N-alkylated byproduct.[5]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Monitoring by TLC: Essential for determining the reaction endpoint and preventing the formation of degradation products.
Part 2: Construction of the Kinase Inhibitor Scaffold
Following the successful synthesis of the 2-alkoxy-5-cyanopyridine intermediate, the next phase involves the construction of a fused heterocyclic system, such as a pyridopyrimidine, which is a common core in many kinase inhibitors.
Protocol 2: Synthesis of a Pyridopyrimidine Derivative
This protocol describes the cyclization of a 2-amino-3-cyanopyridine derivative, which can be accessed from the 2-alkoxy-5-cyanopyridine intermediate, to form a pyridopyrimidine ring system. This method is adapted from procedures for similar heterocyclic constructions.[2]
Objective: To synthesize a pyridopyrimidine-based kinase inhibitor scaffold.
Materials:
-
2-Alkoxy-5-cyanopyridine intermediate (from Protocol 1)
-
Reagents for conversion of the cyano group to an amino group (e.g., via reduction or other transformations)
-
Formic acid or Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
Ice water
Procedure:
-
Convert the 2-alkoxy-5-cyanopyridine intermediate to a 2-amino-3-cyanopyridine derivative. (This step may involve a multi-step sequence depending on the desired final structure).
-
To the 2-amino-3-cyanopyridine derivative (1.0 eq), add an excess of formic acid or acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyridopyrimidine derivative.
Rationale for Key Steps:
-
Formic Acid/Acetic Anhydride: These reagents serve as the source of the additional carbon atom required to form the pyrimidine ring. The choice between them determines the substituent at the 2-position of the pyrimidine ring (H or CH₃, respectively).[2]
-
Acid Catalyst: The cyclization is acid-catalyzed, facilitating the intramolecular reaction.
-
Precipitation in Ice Water: This is an effective method for isolating the product from the reaction mixture.
Data Presentation: Inhibitory Activity of Related Compounds
The following table summarizes the inhibitory activities of several cyanopyridine and pyridone-based kinase inhibitors to illustrate the potential of scaffolds derived from this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 5a | VEGFR-2 | 217 | [4] |
| 5a | HER-2 | 168 | [4] |
| 5e | VEGFR-2 | 124 | [4] |
| 5e | HER-2 | 77 | [4] |
| Compound 4d | Pim-1 | 460 | [6] |
Visualization of Key Interactions
The following diagram illustrates the conceptual interaction of a 2-pyridone-based inhibitor with the kinase hinge region, a critical interaction for ATP-competitive inhibition.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide | Semantic Scholar [semanticscholar.org]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 5. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Introduction: The Scientific Interest in 2-Cyano-5-hydroxypyridine (CHP)
<_
-
Pillar 1: Introduction to 2-Cyano-5-hydroxypyridine (CHP) as a Ligand
-
I will introduce the molecule, its structure, and its potential as a chelating agent. I need to explain why it's interesting. The pyridine nitrogen and the hydroxyl oxygen are potential coordination sites, and the cyano group is an electron-withdrawing group that can modulate the electronic properties. I will highlight its relevance in areas like medicinal chemistry and materials science, citing recent reviews on pyridine-metal complexes.[1][2][3]
-
-
Pillar 2: Foundational Characterization of the Ligand
-
Before studying its complexation, the ligand itself must be characterized. This section will provide protocols for:
-
Purity Assessment: Using techniques like NMR and HPLC. I will need to find typical solvent systems and conditions.
-
pKa Determination: This is crucial as the protonation state of the hydroxyl and pyridine groups dictates binding affinity. A protocol for spectrophotometric or potentiometric titration will be detailed.[4]
-
-
-
Pillar 3: Methodologies for Studying Metal Complexation in Solution
-
This is the core of the application note. I will provide detailed, step-by-step protocols for several key techniques, explaining the theory and rationale for each.
-
UV-Vis Spectrophotometric Titration: A common and accessible method. I'll explain how to select wavelengths, set up the titration, and analyze the data (e.g., Job's plot for stoichiometry, non-linear regression for binding constant). I will cite resources on the principles and limitations of this method.[5][6][7][8]
-
Fluorescence Spectroscopy: If CHP is fluorescent, its emission may be quenched or enhanced upon metal binding. I'll detail a protocol for a fluorescence titration, explaining concepts like static vs. dynamic quenching and referencing authoritative sources.[9][10][11][12][13]
-
Isothermal Titration Calorimetry (ITC): The "gold standard" for thermodynamic characterization. I'll provide a comprehensive protocol covering sample preparation, experimental setup, and data analysis to extract Ka, ΔH, and ΔS. I will emphasize the importance of buffer choice and potential competing reactions.[14][15][16][17][18]
-
Nuclear Magnetic Resonance (NMR) Titration: NMR can provide structural information about the complex in solution by monitoring chemical shift perturbations upon metal binding. I'll describe a typical 1H NMR titration experiment.[19][20][21][22][23]
-
-
-
Pillar 4: Synthesis and Solid-State Characterization
-
This section will cover the isolation and analysis of the solid metal-CHP complex.
-
-
Pillar 5: Data Interpretation and Visualization
-
I will integrate the visualization requirements here.
-
Graphviz Diagrams: I will create workflows for the overall experimental process and for specific techniques like ITC data analysis. I will also create a diagram showing the binding equilibrium.
-
Data Tables: I will create tables to summarize the physicochemical properties of CHP and to present hypothetical (but realistic) binding data obtained from the described techniques.
-
-
-
Pillar 6: Comprehensive References
-
A final, numbered list of all cited sources with full details and clickable URLs.
-
This structured approach ensures all requirements of the prompt are met, from the autonomous structure and scientific integrity to the detailed protocols and mandatory visualizations. It follows a logical progression that a researcher would take in the lab.### Application Note: A Practical Guide to the Study of Metal Complexation with this compound
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the methodologies for studying the metal complexation properties of this compound (CHP). We delve into the foundational principles, provide detailed experimental protocols, and offer insights into data interpretation. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results, from initial ligand characterization to the thermodynamic and structural analysis of its metal complexes.
This compound (CHP), with its CAS number 86869-14-9, is a heterocyclic compound of significant interest in coordination chemistry and pharmaceutical sciences.[26][27] Its structure presents a fascinating scaffold for metal chelation. The pyridine nitrogen atom serves as a primary coordination site, a common feature in many bioactive molecules.[1][2] The hydroxyl group at the 5-position can be deprotonated to form a stable five- or six-membered chelate ring with a bound metal ion, while the electron-withdrawing cyano group at the 2-position modulates the electronic properties of the pyridine ring, influencing the stability and reactivity of the resulting metal complexes.
The study of such metal-ligand interactions is critical. In drug development, metal complexation can enhance the bioavailability, stability, and therapeutic efficacy of organic molecules.[3] Pyridine-metal complexes, for instance, have shown promise as potent anticancer agents through mechanisms like DNA intercalation and the generation of reactive oxygen species.[1][2] In materials science, these complexes are foundational to developing catalysts, sensors, and novel photophysical materials.[24]
This guide provides the necessary protocols to thoroughly investigate the interaction between CHP and various metal ions, establishing a framework for discovering novel complexes with tailored properties.
Foundational Ligand Characterization
Physicochemical Properties of CHP
A summary of the key properties of this compound is presented below. It is imperative to confirm the purity of the starting material via techniques such as NMR, HPLC, and Mass Spectrometry before use.
| Property | Value | Source |
| CAS Number | 86869-14-9 | [28] |
| Molecular Formula | C₆H₄N₂O | |
| Molecular Weight | 120.11 g/mol | [29] |
| Appearance | Solid | [29] |
| Purity | Typically ≥98% | [29] |
| Storage | Inert atmosphere, room temperature | [29] |
Critical Prerequisite: pKa Determination
The protonation state of CHP is paramount as it dictates which sites are available for metal coordination. The hydroxyl group's acidity (pKa₁) and the pyridinium proton's acidity (pKa₂) determine the ligand's charge and coordination behavior at a given pH. Spectrophotometric titration is a reliable method for determining these values.
Protocol 1: Spectrophotometric pKa Determination of CHP
-
Principle: The UV-Vis absorbance spectrum of CHP will change as a function of pH due to the different electronic structures of its protonated, neutral, and deprotonated forms. By monitoring these changes, the pKa can be determined using the Henderson-Hasselbalch equation.[4]
-
Materials:
-
High-purity this compound (CHP).
-
A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Spectrophotometer-grade water or solvent (e.g., 1:1 water:ethanol if solubility is an issue).[4]
-
-
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Calibrated pH meter.
-
1 cm path length quartz cuvettes.
-
-
Methodology:
-
Prepare a stock solution of CHP (e.g., 1 mM) in the chosen solvent.
-
For each buffer in the series, prepare a sample by diluting the CHP stock to a final concentration of ~50 µM. Ensure the buffer concentration is sufficient to maintain the pH.
-
Measure and record the precise pH of each sample.
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample, including spectra at very low (~pH 2) and very high (~pH 12) pH to obtain the spectra of the fully protonated and deprotonated species.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. Fit the resulting sigmoidal curve to the appropriate Henderson-Hasselbalch-derived equation to calculate the pKa value(s).[4]
-
Workflow for Metal Complexation Studies
A systematic approach is essential for a comprehensive understanding of metal-CHP interactions. The following workflow outlines the key stages, from qualitative screening to in-depth thermodynamic and structural analysis.
Caption: A logical workflow for investigating metal-CHP interactions.
Protocols for Solution-State Complexation Analysis
UV-Vis Spectrophotometric Titration
This is a widely used technique to determine the binding stoichiometry and affinity of a complex, provided the complexation event leads to a change in the absorbance spectrum.[8]
Protocol 2: Determining Binding Constant (Ka) via UV-Vis Titration
-
Principle: By keeping the concentration of CHP constant and incrementally adding a metal ion solution, the change in absorbance can be monitored. The resulting binding isotherm is then fitted to a suitable binding model to extract the association constant (Ka).[5][7]
-
Expert Insight (Causality): The choice of buffer is critical. Use a "non-coordinating" buffer (e.g., HEPES, MOPS) at a pH where the desired species of CHP is present (based on pKa data) to avoid competition for the metal ion.
-
Materials:
-
Thermostatted UV-Vis Spectrophotometer.
-
Concentrated stock solution of a metal salt (e.g., 10 mM CuCl₂, Zn(ClO₄)₂, etc.).
-
A solution of CHP at a fixed concentration (e.g., 20-50 µM) in the chosen buffer.
-
-
Methodology:
-
Place the CHP solution in a 1 cm quartz cuvette and record the initial spectrum.
-
Add small aliquots (e.g., 1-5 µL) of the concentrated metal stock solution directly into the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate (typically <1 minute). Record the full UV-Vis spectrum.
-
Continue additions until the spectral changes saturate, indicating the binding sites are filled.
-
Correct the absorbance data for dilution at each step.
-
-
Data Analysis:
-
Stoichiometry (Job's Plot): Perform a separate experiment where the total molar concentration of [Metal] + [CHP] is kept constant, but their mole fractions are varied. Plot absorbance vs. mole fraction of the ligand; the peak of the plot indicates the binding stoichiometry.
-
Binding Constant (Ka): Plot the change in absorbance (ΔA) at a specific wavelength against the total concentration of the metal ion. Fit this curve using non-linear regression analysis software (e.g., Origin, ReactLab) to a 1:1 or 1:n binding model to determine Ka.[30]
-
Fluorescence Quenching/Enhancement Studies
If CHP or its metal complex is fluorescent, this technique offers high sensitivity. Metal binding can either quench (decrease) or enhance (increase) the fluorescence signal.[9]
Protocol 3: Analysis by Fluorescence Titration
-
Principle: The interaction of metal ions, particularly paramagnetic ones like Cu²⁺, Ni²⁺, or Co²⁺, with a fluorophore can lead to fluorescence quenching through processes like electron or energy transfer.[10][13] This change in intensity can be used to quantify the binding interaction.
-
Expert Insight (Causality): It is crucial to determine the quenching mechanism. Temperature-dependent studies can distinguish between static quenching (formation of a non-fluorescent ground-state complex) and dynamic quenching (collisional deactivation of the excited state). For binding studies, static quenching is typically the process of interest.[12]
-
Methodology:
-
Determine the excitation (λex) and emission (λem) maxima of CHP in the chosen buffer.
-
Set up the titration similarly to the UV-Vis experiment: a fixed concentration of CHP in the cuvette with incremental additions of a concentrated metal salt solution.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F) or the ratio of initial to measured fluorescence (F₀/F) against the metal ion concentration.
-
The data can be analyzed using the Stern-Volmer equation for quenching or fitted to a standard binding isotherm to calculate the binding constant.[11]
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization, as it directly measures the heat released or absorbed during a binding event.[16] It provides a complete thermodynamic profile of the interaction in a single experiment.[18]
Protocol 4: Full Thermodynamic Profiling with ITC
-
Principle: A solution of the metal ion is titrated into a solution of CHP in the calorimeter cell. Each injection triggers a heat change, which is measured. The magnitude of these heat changes is proportional to the amount of complex formed.[15]
-
Expert Insight (Causality): The heat of dilution must be accounted for by performing a control experiment where the metal solution is injected into the buffer alone. The net heat of reaction is the difference between the binding experiment and the dilution control. Buffer choice is again critical, as buffer protonation/deprotonation upon complex formation can contribute significantly to the observed enthalpy.[14]
-
Instrumentation: Isothermal Titration Calorimeter.
-
Sample Preparation:
-
Cell: CHP solution (e.g., 50-100 µM).
-
Syringe: Metal salt solution (e.g., 500-1000 µM, typically 10-20x the concentration of the cell component).
-
Crucial: Both solutions must be prepared in the exact same buffer from the same stock to minimize heats of mixing/dilution. Degas all solutions thoroughly before loading.
-
-
Methodology:
-
Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (volume, duration, spacing).
-
Perform an initial injection (often discarded in analysis) followed by 20-30 subsequent injections to achieve full saturation.
-
Run the control titration (metal into buffer).
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol).
-
After subtracting the heat of dilution, the resulting data are plotted as heat change vs. the molar ratio of metal to ligand.
-
This binding isotherm is fitted to a suitable binding model to directly yield the stoichiometry (n) , binding constant (Ka) , and enthalpy of binding (ΔH) .[17] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated:
-
ΔG = -RT ln(Ka)
-
ΔG = ΔH - TΔS
-
-
Caption: From raw power deflection to thermodynamic parameters in ITC.
Synthesis and Solid-State Characterization
Isolating the metal-CHP complex allows for definitive structural elucidation.
Protocol 5: General Synthesis of a Metal-CHP Complex
-
Principle: The complex is formed by reacting the ligand with a suitable metal salt in a solvent where the resulting complex has low solubility, causing it to precipitate.[24]
-
Methodology:
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂, ZnCl₂) in the same solvent, heating gently if necessary.
-
Add the metal salt solution dropwise to the stirring ligand solution. The molar ratio should reflect the stoichiometry determined from solution studies (e.g., 1:2 metal:ligand).
-
A color change or precipitation often occurs immediately. Stir the reaction mixture for several hours (can be at room temperature or under reflux).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold solvent to remove unreacted starting materials, followed by a non-polar solvent like diethyl ether, and dry under vacuum.
-
-
Characterization:
-
FT-IR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. Look for a shift in the C≡N stretching frequency and changes in the O-H stretching region, which provides evidence of coordination.[25]
-
Elemental Analysis (CHN): Confirms the empirical formula of the synthesized complex, validating its stoichiometry.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be grown (e.g., by slow evaporation or vapor diffusion), this technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and coordination geometry.
-
Summary and Concluding Remarks
The study of metal complexation with this compound is a multi-faceted process that requires a systematic and rigorous approach. By first characterizing the ligand's fundamental properties, such as its pKa, researchers can design meaningful experiments to probe its interactions with metal ions in solution. Techniques like UV-Vis, fluorescence, and particularly ITC, provide a wealth of quantitative data on binding affinity and thermodynamics. These solution-state findings can then be corroborated by the synthesis, isolation, and structural characterization of the solid-state complex. The protocols and workflows detailed in this guide provide a robust framework for scientists to unlock the potential of this compound in the rational design of novel metal-based compounds for therapeutic and material applications.
References
- 1. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. | Semantic Scholar [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tainstruments.com [tainstruments.com]
- 16. [PDF] Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Insight of the Metal-Ligand Interaction in f-Element Complexes by Paramagnetic NMR Spectroscopy. | Semantic Scholar [semanticscholar.org]
- 21. is.muni.cz [is.muni.cz]
- 22. Contributions of NMR to the Understanding of the Coordination Chemistry and DNA Interactions of Metallo-Bleomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. royalsocietypublishing.org [royalsocietypublishing.org]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. nbinno.com [nbinno.com]
- 27. scbt.com [scbt.com]
- 28. This compound | 86869-14-9 [chemicalbook.com]
- 29. This compound | 86869-14-9 [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-5-hydroxypyridine
Welcome to the technical support center for the synthesis of 2-Cyano-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this versatile synthetic intermediate. This compound is a valuable building block in pharmaceutical and materials science, and its efficient synthesis is crucial for advancing research and development.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Overview of the Primary Synthetic Route
The most common and practical laboratory-scale synthesis of this compound involves the cyanation of a 2-halo-5-hydroxypyridine precursor, typically 2-bromo- or 2-chloro-5-hydroxypyridine. This reaction is most effectively achieved through palladium-catalyzed cross-coupling.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am not getting the desired this compound product, or the yield is very low. What are the likely causes and how can I improve it?
A: Low or no yield in the cyanation of 2-halo-5-hydroxypyridine is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Root Cause Analysis and Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of this transformation. Its deactivation is a primary reason for low yields.
-
Causality: Cyanide ions can poison the palladium catalyst by strongly coordinating to the metal center, inhibiting its catalytic activity.[3]
-
Solution:
-
Use a Less Soluble Cyanide Source: Instead of highly soluble sources like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂). Its lower solubility in organic solvents maintains a low concentration of free cyanide, minimizing catalyst poisoning.[4]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos or SPhos can protect the palladium center from cyanide poisoning and promote the desired reductive elimination step.
-
Ensure an Active Precatalyst: Use a well-defined palladium precatalyst, such as a palladacycle, which can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3]
-
-
-
Inert Reaction Atmosphere: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.
-
Causality: The active Pd(0) species is susceptible to oxidation to Pd(II), rendering it inactive in the catalytic cycle.
-
Solution:
-
Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen throughout the entire process.
-
-
-
Sub-optimal Reaction Temperature: The reaction temperature is critical for both reaction rate and catalyst stability.
-
Causality: Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition and promote side reactions.
-
Solution:
-
Optimize Temperature: For palladium-catalyzed cyanation of aryl halides, a temperature range of 80-120°C is often effective.[5] Start with a moderate temperature (e.g., 90°C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature.
-
-
-
Poor Reagent Quality: The purity of starting materials is paramount for a successful synthesis.[1][2]
-
Causality: Impurities in the 2-halo-5-hydroxypyridine or the cyanide source can interfere with the catalyst or lead to unwanted side products.
-
Solution:
-
Use High-Purity Reagents: Ensure the starting materials are of high purity. If necessary, purify the 2-halo-5-hydroxypyridine by recrystallization or column chromatography before use.
-
-
Issue 2: Formation of 5-Hydroxy-2-pyridinecarboxamide or 5-Hydroxy-2-pyridinecarboxylic Acid
Q: I am observing significant amounts of the corresponding amide or carboxylic acid byproducts in my reaction mixture. How can I prevent this?
A: The formation of 5-hydroxy-2-pyridinecarboxamide or 5-hydroxy-2-pyridinecarboxylic acid is due to the hydrolysis of the nitrile group. This is a common side reaction, especially in the presence of water and under acidic or basic conditions.[6][7][8]
Root Cause Analysis and Solutions:
-
Presence of Water: Even trace amounts of water can lead to nitrile hydrolysis, particularly at elevated temperatures.
-
Causality: Water can act as a nucleophile, attacking the electrophilic carbon of the nitrile, especially when activated by an acid or base.[6][9]
-
Solution:
-
Use Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the starting materials are dry. Running the reaction under an inert atmosphere also helps to exclude atmospheric moisture.
-
-
-
Reaction pH: Acidic or basic conditions can catalyze the hydrolysis of the nitrile.
-
Causality: Both acid and base catalysis facilitate the nucleophilic attack of water on the nitrile group.[6][7]
-
Solution:
-
Maintain Neutral Conditions: If possible, run the reaction under neutral conditions. If a base is required for the catalytic cycle, choose a non-nucleophilic base and use it in the minimum effective amount. Consider buffering the reaction mixture if necessary.
-
-
-
Prolonged Reaction Time or High Temperature: Extended reaction times and high temperatures increase the likelihood of nitrile hydrolysis.
-
Causality: The longer the reaction is exposed to conditions that can promote hydrolysis, the more byproduct will be formed.
-
Solution:
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Use Milder Conditions: If hydrolysis is a significant issue, try to lower the reaction temperature and see if the reaction still proceeds at an acceptable rate.
-
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What are the best methods to isolate pure this compound?
A: Purification can be challenging due to the polarity of the molecule and the potential for closely related impurities.
Recommended Purification Strategies:
-
Column Chromatography: This is a versatile method for separating the desired product from starting materials and byproducts.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. Start with a low polarity mobile phase and gradually increase the polarity to elute the product.
-
Pro-Tip: The hydroxyl group can cause tailing on silica gel. Adding a small amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine) to the mobile phase can improve peak shape.
-
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be effective. Potential solvents and systems to screen include:
-
Water[10]
-
Ethanol/water
-
Ethyl acetate/hexane
-
Dichloromethane/hexane
-
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
III. Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl group on the pyridine ring before the cyanation reaction?
A1: This is a critical consideration. The hydroxyl group is acidic and can potentially interfere with the reaction, for example, by reacting with a base if one is used. However, many modern palladium-catalyzed cross-coupling reactions are tolerant of free hydroxyl groups.
-
Recommendation: It is often possible to proceed without a protecting group. However, if you are experiencing low yields or side reactions, protecting the hydroxyl group as an ether (e.g., a benzyl or silyl ether) or an ester may be beneficial. The protecting group can then be removed in a subsequent step.
Q2: What is the best cyanide source to use for this reaction?
A2: As mentioned in the troubleshooting section, zinc cyanide (Zn(CN)₂) is often a good choice due to its lower toxicity and reduced tendency to poison the palladium catalyst. Potassium ferrocyanide (K₄[Fe(CN)₆]) is another non-toxic and effective alternative.[3]
Q3: My reaction is very slow. What can I do to speed it up?
A3:
-
Increase the Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for any signs of decomposition.
-
Increase Catalyst Loading: If increasing the temperature is not effective or leads to decomposition, you can try increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).
-
Change the Solvent: The choice of solvent can significantly impact reaction rate. Polar aprotic solvents like DMF, DMAc, or NMP are often used in palladium-catalyzed cyanations.[5]
Q4: How do I know if my palladium catalyst is active?
A4: The most direct way is to run a small-scale test reaction with a known, reliable substrate. If the test reaction fails, it is likely an issue with the catalyst. Ensure your palladium precatalyst has been stored properly under an inert atmosphere.
IV. Experimental Protocols and Data
Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromo-5-hydroxypyridine
This is a general procedure and may require optimization for your specific setup.
Materials:
-
2-Bromo-5-hydroxypyridine
-
Zinc cyanide (Zn(CN)₂)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
XPhos ligand
-
Anhydrous, degassed solvent (e.g., DMF or DMAc)
Procedure:
-
To a dry, oven-dried flask, add 2-bromo-5-hydroxypyridine (1.0 eq), zinc cyanide (0.6 eq), the palladium precatalyst (0.02 eq), and the XPhos ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-120°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Comparison of Cyanide Sources
| Cyanide Source | Relative Toxicity | Solubility in Organic Solvents | Tendency for Catalyst Poisoning |
| NaCN/KCN | High | High | High |
| Zn(CN)₂ | Moderate | Low | Low |
| K₄[Fe(CN)₆] | Low | Very Low | Very Low |
V. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
Diagram 2: Synthetic Pathway and Potential Side Reactions
Caption: The main synthetic route and common hydrolysis side reactions.
VI. References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. Retrieved from
-
Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
Google Patents. (n.d.). CN114057637A - Method for purifying 4-cyanopyridine by recrystallization. Retrieved from
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Eur. J. Inorg. Chem. (2014). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. 2014(12), 2098-2105. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
RSC Advances. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. 10, 36343-36361. Retrieved from [Link]
-
ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
-
ACS Publications. (2022). Crystal Engineering under Hydrothermal Conditions: Cocrystals and Reactions of 3-Cyanopyridine with Glutaric Acid. Crystal Growth & Design, 22(4), 2269–2276. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of palladium catalyzed cyanation reactions with Zn(CN)2. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(5), 1553-1556. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Retrieved from [Link]
-
Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Ensuring Quality in API Manufacturing with High Purity this compound. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude 2-Cyano-5-hydroxypyridine
Welcome to the technical support center for the purification of crude 2-Cyano-5-hydroxypyridine (CAS 86869-14-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile intermediate. The quality of this compound is paramount as impurities can significantly impact the yield, purity, and safety profile of downstream active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2]
Understanding the Molecule: The Tautomeric Equilibrium
A critical aspect to consider during the purification of this compound is its existence in a tautomeric equilibrium between the hydroxy form and the pyridone form. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature.[3][4] The pyridone tautomer is often more stable, especially in polar solvents and the solid state. This dynamic behavior can affect the compound's solubility, chromatographic behavior, and spectroscopic properties, making it a key consideration in designing a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound typically originate from the synthetic route used. A common synthesis involves the cyanation of a substituted pyridine. For instance, if starting from an aminopyridine derivative via a Sandmeyer-type reaction, potential impurities could include:
-
Unreacted starting materials: Such as 2-amino-5-hydroxypyridine.
-
Side-products from the diazotization/cyanation: This can include phenolic byproducts from the reaction of the diazonium salt with water, or biaryl compounds.[5]
-
Hydrolysis products: The cyano group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[1]
-
Related pyridine derivatives: Depending on the industrial manufacturing process, other substituted pyridines may be present as impurities.[6][7]
Q2: My purified this compound is colored. What could be the cause and how can I fix it?
A2: Discoloration in the final product is often due to the presence of trace impurities or degradation products. These can be highly colored species, even at low concentrations.
-
Potential Causes:
-
Oxidation of the hydroxypyridine ring.
-
Presence of metal contaminants from catalysts used in the synthesis.
-
Formation of polymeric byproducts.
-
-
Troubleshooting:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating with activated carbon can effectively remove colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can selectively crystallize the desired product, leaving colored impurities in the mother liquor.
-
Column Chromatography: For stubborn coloration, column chromatography can provide a more effective separation.
-
Q3: I am observing two spots on my TLC plate for what should be a pure compound. What is happening?
A3: The observation of two spots on a TLC plate for a seemingly pure sample of this compound is a classic indication of the tautomeric equilibrium at play. The two tautomers (hydroxy and pyridone forms) can have different polarities and thus different retention factors (Rf) on the TLC plate, leading to two distinct spots. The ratio of the intensities of the spots can even change depending on the solvent system used for TLC development, as the solvent polarity influences the tautomeric equilibrium.
Q4: How should I store purified this compound?
A4: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
Troubleshooting Guide: Purification Methods
This section provides detailed troubleshooting for common purification techniques for this compound.
Method 1: Recrystallization
Recrystallization is often the first line of defense for purifying crude crystalline solids. The key is to select an appropriate solvent or solvent system.
Common Issues & Solutions in Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a solvent mixture.- Ensure slow cooling to allow for proper crystal lattice formation.- Try a two-solvent recrystallization method.[8] |
| No Crystal Formation | The solution is not sufficiently saturated, or there are no nucleation sites. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Poor Recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Consider a different solvent where the compound has lower solubility at cold temperatures. |
| Impurities Co-crystallize | The chosen solvent does not effectively differentiate between the product and the impurity. | - Try a different recrystallization solvent or a multi-solvent system.- Consider a pre-purification step like an acid-base wash to remove certain types of impurities. |
Suggested Recrystallization Solvents to Screen:
-
Water
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Mixtures such as Ethanol/Water, Acetone/Hexane[9]
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation (Overlapping Peaks) | Inappropriate mobile phase polarity. | - Adjust the solvent system. For normal phase (silica gel), decrease the polarity of the eluent for better separation of polar compounds.- Consider using a gradient elution. |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to mask the active sites on the silica.- Use a different stationary phase, such as alumina or a polymer-based resin. |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase.- A small amount of methanol or acetic acid in the eluent can help elute highly polar compounds. |
| Irreproducible Results | Tautomerism affecting retention time. | - The tautomeric equilibrium on the column can lead to band broadening or multiple peaks. Adding a modifier to the mobile phase (e.g., a small amount of acid or base) can sometimes "lock" the compound in one tautomeric form, leading to sharper peaks and more reproducible retention times. |
Method 3: Acid-Base Extraction
This technique is useful for separating acidic or basic compounds from neutral ones. This compound has both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen, allowing for selective extraction.
Troubleshooting Acid-Base Extraction
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Incorrect choice of acidic or basic solution. | - The pKa of the hydroxyl group and the pKa of the conjugate acid of the pyridine nitrogen are key. A weak base (e.g., sodium bicarbonate solution) may not be sufficient to deprotonate the hydroxyl group effectively. A stronger base (e.g., sodium hydroxide solution) may be needed.- A weak acid may not be sufficient to protonate the pyridine nitrogen. |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | - Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low Recovery After Neutralization | The compound is partially soluble in the aqueous layer even after neutralization. | - After neutralizing the aqueous layer to precipitate the product, perform a back-extraction with an organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection: A good starting solvent pair is Ethanol (Solvent 1) and Water (Solvent 2). This compound should be soluble in hot ethanol and less soluble in water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexane. The exact ratio will need to be determined by TLC analysis. A typical starting gradient could be from 10% Ethyl Acetate in Hexane to 50% Ethyl Acetate in Hexane.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Column Packing and Loading: Pack the column with silica gel in the initial mobile phase. Carefully load the sample onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: The tautomeric equilibrium of this compound.
References
- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- Solubility of Things. (n.d.). 3-Hydroxypyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Quality in API Manufacturing with High Purity this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Department of Chemistry.
- Wikipedia. (n.d.). Sandmeyer reaction.
- University of Rochester. (n.d.).
- PubMed. (2002).
- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals.
- MIT OpenCourseWare. (n.d.).
- NutraSweet Company. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637.
- CymitQuimica. (n.d.). Buy 5-Hydroxy-2-methylpyridine | 1121-78-4.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ChemicalBook. (n.d.). 2-Hydroxy-5-methylpyridine synthesis.
- Benchchem. (2025).
- Katritzky, A. R., et al. (2005).
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- ResearchGate. (2016).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- ScienceDirect. (1980). Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions.
- ChemicalBook. (n.d.). 2-Amino-5-hydroxypyridine synthesis.
- ResearchGate. (n.d.).
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- WuXi Biology. (n.d.). How about Tautomers?.
- Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced.
- Benchchem. (2025). Common side reactions in Sandmeyer and azo coupling reactions.
- Master Organic Chemistry. (2018).
- Asian Journal of Chemistry. (2016).
- Wikipedia. (n.d.). Pyridine.
- Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
- National Institutes of Health. (2016).
- Khan Academy. (n.d.). Solubility of organic compounds (video).
- Sigma-Aldrich. (n.d.). 5-Hydroxy-2-methylpyridine 99 1121-78-4.
- PubMed. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory.
- ChemicalBook. (n.d.). 2-Hydroxypyridine | 142-08-5.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Cyano-5-Nitropyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price – High Quality Chemical Products [pipzine-chem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 2-Cyano-5-hydroxypyridine
Welcome to the technical support guide for 2-Cyano-5-hydroxypyridine (CAS 86869-14-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical chemical intermediate. As a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is paramount to ensure the safety, efficacy, and stability of the final drug product.[1][2] Impurities can lead to unwanted side products, complicate downstream processes, and compromise the therapeutic effectiveness of the API.[2]
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you achieve the desired purity for your research and development needs.
Part 1: Troubleshooting Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a discolored solid with a broad melting point range. What are the likely impurities?
A broad melting point and discoloration (typically yellow to brown) are classic indicators of impurities. The nature of these impurities is highly dependent on the synthetic route employed. Understanding the potential contaminants is the first step in selecting an effective purification strategy.
Table 1: Common Potential Impurities and Their Origin
| Impurity Type | Potential Source | Rationale |
| Unreacted Starting Materials | Incomplete reaction | Examples include 2-halo-5-hydroxypyridine or 2-hydroxy-5-nitropyridine.[3] Their presence suggests the reaction did not go to completion. |
| Reagents & Catalysts | Carryover from synthesis | Heavy metal catalysts (e.g., copper salts used in cyanation reactions) or phase-transfer catalysts can persist in the crude product.[4][5] |
| Isomeric Byproducts | Lack of regioselectivity | Synthetic routes involving functional group transformations on the pyridine ring can sometimes yield isomers (e.g., 2-Cyano-3-hydroxypyridine). |
| Solvent Residues | Inadequate drying | High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove under standard vacuum. |
| Degradation Products | Instability | The compound may degrade under harsh reaction conditions (e.g., high heat, strong acid/base), leading to colored polymeric material. |
Q2: How do I choose the best purification method for my situation?
The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision-making workflow can guide your choice.
Caption: Workflow for selecting a purification method.
Q3: My recrystallization attempt failed (oiling out, no crystal formation, poor recovery). What should I do?
Recrystallization is often the most efficient method for large-scale purification. Failure typically points to an issue with the chosen solvent system.
-
Problem: Oiling Out: The compound is melting before it dissolves, or its solubility is too high at the boiling point of the solvent.
-
Solution: Switch to a solvent with a higher boiling point or use a solvent pair. Start by dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Reheat to clarify and then cool slowly.
-
-
Problem: No Crystal Formation: The solution is supersaturated, or the compound is too soluble even at low temperatures.
-
Solution 1: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Solution 2: Add a "seed crystal" from a previous pure batch.
-
Solution 3: Reduce the volume of the solvent by gentle evaporation and attempt to cool again.
-
-
Problem: Poor Recovery: Too much solvent was used, or the compound has significant solubility in the solvent even at cold temperatures.
-
Solution: Before filtration, cool the flask in an ice bath for at least 30 minutes to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals during filtration.
-
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent / System | Rationale & Use Case |
| Ethanol or Isopropanol | Good general-purpose polar solvents. The compound has moderate solubility, allowing for crystallization upon cooling. |
| Acetonitrile | A polar aprotic solvent that can be effective if protic solvents lead to degradation. |
| Ethanol / Water | A versatile solvent pair. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat to clarify, then cool. |
| Ethyl Acetate / Hexane | Good for removing more polar impurities. Dissolve in hot ethyl acetate and add hexane until turbidity is observed. |
Q4: Column chromatography is providing poor separation. How can I optimize it?
Flash column chromatography is highly effective for removing impurities with different polarities, including isomers.[6] Poor separation is usually due to an improperly chosen eluent system.
-
Optimize the Eluent: The goal is to find a solvent system where the Rf (retention factor) of this compound is approximately 0.25-0.35 on a TLC plate.
-
If the Rf is too high (compound moves too fast), decrease the polarity of the eluent (e.g., increase the proportion of hexane or dichloromethane).
-
If the Rf is too low (compound sticks to the silica), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or methanol).
-
Table 3: Recommended Eluent Systems for Flash Column Chromatography (Silica Gel)
| Eluent System | Polarity | Use Case |
| Hexane / Ethyl Acetate | Low to Medium | A standard starting point. Begin with a low ratio of ethyl acetate (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity. |
| Dichloromethane / Methanol | Medium to High | Effective for eluting more polar compounds. A small amount of methanol (1-5%) significantly increases eluent strength. |
Q5: Is acid-base extraction a viable purification method?
Yes, acid-base extraction is an excellent and often overlooked technique for purifying this compound, especially for removing neutral impurities.[7][8] The molecule is amphoteric: the pyridine nitrogen is weakly basic, and the phenolic hydroxyl group is weakly acidic.
-
To Remove Neutral Impurities:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with an aqueous base (e.g., 5% NaOH or Na2CO3 solution). The acidic hydroxyl group will be deprotonated, forming a water-soluble sodium salt that moves to the aqueous layer. Neutral impurities will remain in the organic layer.[9][10]
-
Separate the layers.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~3-4, causing the purified product to precipitate.[11]
-
Collect the solid by filtration or extract it back into an organic solvent.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I reliably assess the purity of my final product?
A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify impurities by detecting unexpected signals.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., 98%, 99.5%).[5][12]
Q2: How should I store purified this compound?
The compound should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[12][13] This prevents potential degradation from atmospheric moisture and oxygen.
Q3: What are the primary safety concerns when handling this compound?
According to safety data, this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[14] Avoid generating dust.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local and national regulations.[14]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying gram-scale quantities of material where impurities have significantly different solubility profiles from the product.
-
Solvent Selection: Using a small test tube, determine a suitable solvent system (e.g., ethanol/water). Add a few milligrams of crude product and a few drops of ethanol. Heat to dissolve. Add water dropwise until the solution becomes cloudy. If the cloudiness disappears upon reheating, it is a good system.
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 50-75 mL) while heating on a hot plate with stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 0.1 g), swirl, and heat for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Add hot water dropwise to the filtrate until it becomes persistently turbid. Reheat gently until the solution is clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is best for small-scale purification (< 2 g) or for separating challenging mixtures.
-
TLC Analysis: Determine the optimal eluent system using TLC (e.g., 7:3 Hexane:Ethyl Acetate) to achieve an Rf of ~0.3 for the product.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent as a slurry.
-
Sample Loading: Dissolve ~1.0 g of the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2 g) by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine & Evaporate: Combine the pure fractions (those containing only the product spot on TLC) in a round-bottom flask.
-
Drying: Remove the solvent using a rotary evaporator to yield the purified solid.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ensuring Quality in API Manufacturing with High Purity this compound.
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
OChemOnline. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemsrc. (2023). 5-CYANO-2-HYDROXYPYRIDINE MSDS. Retrieved from [Link]
-
Gontijo, V. A., et al. (2022). Metal-Free O- and N-Propargylation of 4-(4-Chlorophenyl)-6-phenyl-3-cyano-2(1H)-pyridone. MDPI. Retrieved from [Link]
-
ChemBK. (2024). 5-Cyano-3-Hydroxypyridine. Retrieved from [Link]
- Katritzky, A. R., et al. (2005).
- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- Google Patents. (2004). US6699993B1 - Process for the preparation of 2-cyanopyridines.
- Google Patents. (2007). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
- Collins, C. J., et al. (2004). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety.
-
Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]
-
Moldb. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1950). US2494204A - Preparation of 2-cyanopyridines.
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 6. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. irp.cdn-website.com [irp.cdn-website.com]
- 12. 86869-14-9|this compound|BLD Pharm [bldpharm.com]
- 13. chemscene.com [chemscene.com]
- 14. 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4 | Chemsrc [chemsrc.com]
Technical Support Center: Recrystallization of 2-Cyano-5-hydroxypyridine
This technical guide provides in-depth information and troubleshooting advice for the purification of 2-Cyano-5-hydroxypyridine (CAS: 86869-14-9) via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are working with this versatile pharmaceutical intermediate.[1][2] This document aims to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Physicochemical Properties and Tautomerism
Before delving into recrystallization techniques, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Source |
| CAS Number | 86869-14-9 | [3][4][5][6] |
| Molecular Formula | C₆H₄N₂O | [4][5][6] |
| Molecular Weight | 120.11 g/mol | [4][5][6] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [5] |
| Boiling Point | 429.2°C at 760 mmHg | [4] |
| Storage | Store at room temperature in an inert atmosphere. | [5] |
A critical aspect of this compound's chemistry is its existence in tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (6-Cyano-3(2H)-pyridinone). This equilibrium is highly dependent on the solvent environment.[3][7][8]
-
Non-polar solvents tend to favor the 2-hydroxypyridine tautomer.
-
Polar solvents , such as water and alcohols, favor the 2-pyridone tautomer.[7]
This phenomenon is pivotal in selecting an appropriate recrystallization solvent, as the two tautomers exhibit different solubilities. The pyridone form, with its greater charge separation, is generally more soluble in polar solvents.
Diagram: Tautomeric Equilibrium of this compound
Caption: Solvent-dependent tautomeric equilibrium.
FAQs: Recrystallization of this compound
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Due to the tautomerism of this compound, the choice of solvent is nuanced.
-
For the pyridone tautomer (favored in polar environments): Consider polar protic solvents like water , ethanol , or isopropanol , or polar aprotic solvents like acetonitrile or acetone .
-
For the hydroxypyridine tautomer (favored in non-polar environments): Less polar solvents such as toluene or ethyl acetate might be suitable.
Given the polar nature of the molecule, a good starting point for solvent screening would be alcohols (ethanol, isopropanol) or aqueous mixtures.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. To address this:
-
Add more solvent: This will decrease the saturation of the solution.
-
Use a lower-boiling solvent: This ensures the solution temperature does not exceed the melting point of your compound.
-
Employ a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. A common example is an ethanol-water mixture.
Q3: The recrystallization yield is very low. How can I improve it?
A3: Low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Washing with a solvent at room temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Q4: How do I remove colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal.
-
Caution: Using too much charcoal can lead to the loss of your desired product.
Q5: What are the expected impurities in crude this compound?
A5: The impurities will depend on the synthetic route. Common synthetic pathways for cyanopyridines may involve the substitution of a halogenated precursor. Therefore, potential impurities could include:
-
Unreacted starting materials (e.g., a halogenated pyridine).
-
Byproducts from side reactions.
-
Reagents used in the synthesis.
Understanding the synthetic route is key to selecting a recrystallization solvent that will effectively leave these impurities in the mother liquor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is very soluble in the chosen solvent even at low temperatures. 3. The solution cooled too quickly. | 1. Boil off some of the solvent to concentrate the solution. 2. Try a different solvent or a solvent pair. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Crystals are very fine and powdery. | 1. The solution cooled too rapidly. 2. The solution was agitated during cooling. | 1. Ensure slow cooling by insulating the flask. 2. Allow the solution to cool undisturbed. |
| The melting point of the recrystallized product is not sharp or is lower than expected. | 1. The crystals are not completely dry and contain residual solvent. 2. The product is still impure. | 1. Dry the crystals under vacuum for an extended period. 2. Perform a second recrystallization, possibly with a different solvent system. |
| The product crystallizes on the filter paper during hot filtration. | 1. The filtration apparatus was not sufficiently pre-heated. 2. The solution cooled too much during transfer. | 1. Pre-heat the funnel and receiving flask with hot solvent vapor. 2. Work quickly and keep the solution near its boiling point during filtration. Add a small amount of extra hot solvent before filtering. |
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the process can be expedited by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (if available). The purity can be further assessed by techniques such as HPLC, NMR, or GC.
Diagram: Recrystallization Workflow
Caption: A typical workflow for recrystallization.
References
-
Ensuring Quality in API Manufacturing with High Purity this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. International Journal of Chemistry. Available at: [Link]
-
Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
This compound | 86869-14-9. Molecular Database (Moldb). Available at: [Link]
-
2-Pyridone. Wikipedia. Available at: [Link]
-
Recrystallization. University of California, Los Angeles - Department of Chemistry and Biochemistry. Available at: [Link]
-
2-Hydroxypyridine-Tautomerism. ChemTube3D. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle2.in [sdiarticle2.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 86869-14-9 [chemicalbook.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Cyano-5-hydroxypyridine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-Cyano-5-hydroxypyridine
This compound (CAS No. 86869-14-9; Molecular Formula: C₆H₄N₂O) is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Its bifunctional nature, featuring both a nucleophilic hydroxyl group and an electrophilic nitrile group on a pyridine scaffold, makes it a versatile precursor for a diverse range of pharmaceutical compounds. The precise structural integrity, purity, and impurity profile of this intermediate are not merely academic details; they are critical parameters that directly influence the yield, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide provides a comparative overview of the essential analytical methods for the comprehensive characterization of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, enabling researchers to select and optimize the most appropriate techniques for their specific needs, from routine quality control to in-depth structural elucidation. All methodologies are presented with the goal of creating a self-validating analytical workflow, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
Overall Analytical Workflow
A robust characterization of this compound requires a multi-technique approach to orthogonally verify its identity, purity, and structure. A typical workflow integrates chromatographic techniques for separation and quantification with spectroscopic techniques for structural confirmation.
References
A Senior Application Scientist's Guide to HPLC-MS Analysis of 2-Cyano-5-hydroxypyridine Reaction Products
In the landscape of modern drug discovery and development, the meticulous characterization of reaction products is paramount to ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). 2-Cyano-5-hydroxypyridine is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds, prized for the versatile reactivity of its nitrile and hydroxyl moieties.[1][2] The synthetic pathways, however, can yield a complex mixture of the target molecule, isomers, and related impurities. Consequently, robust analytical methodologies are indispensable for the comprehensive profiling of these reaction mixtures.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies for the analysis of this compound and its potential reaction byproducts: a traditional Reversed-Phase (RP) approach and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method. The selection of an appropriate chromatographic technique is critical, as the polar nature of pyridine derivatives can present challenges for retention and separation on conventional RP columns.[3][4]
The Analytical Challenge: Polarity and Isomeric Complexity
This compound (C₆H₄N₂O, MW: 120.1 g/mol ) is a polar aromatic molecule.[5] The presence of the nitrogen heteroatom, the hydroxyl group, and the cyano group contributes to its hydrophilicity. This characteristic can lead to poor retention on non-polar stationary phases used in reversed-phase HPLC, making it difficult to achieve adequate separation from other polar impurities or the solvent front.[6][7] Furthermore, the synthesis can result in isomeric byproducts, such as other cyanohydroxypyridine isomers, which possess identical mass-to-charge ratios (m/z) and thus can only be differentiated by effective chromatographic separation.[8][9]
Comparative HPLC-MS Methodologies
To address these challenges, we will explore two orthogonal chromatographic techniques coupled with mass spectrometry. The use of mass spectrometry as a detector provides high sensitivity and specificity, enabling the identification and quantification of impurities even at trace levels.[10][11] Electrospray ionization (ESI) is a particularly suitable ionization technique for nitrogen-containing heterocyclic compounds, typically forming protonated molecules [M+H]⁺ in positive ion mode.[12][13]
Method 1: Robust Analysis with Aqueous C18 Reversed-Phase HPLC-MS
Reversed-phase HPLC is a widely used technique in pharmaceutical analysis.[7][14] For polar analytes like this compound, a standard C18 column might not provide sufficient retention. Therefore, we propose the use of a C18 column specifically designed for use with highly aqueous mobile phases. These "aqueous C18" columns are engineered to prevent phase collapse and provide reproducible retention for polar compounds.
Rationale for Method Selection:
The primary advantage of this method is its robustness and familiarity to most analytical laboratories. By using a specialized aqueous C18 column, we can mitigate the retention issues associated with polar molecules. The mobile phase, a simple gradient of water and acetonitrile with a formic acid modifier, is MS-friendly and promotes good peak shapes.
Experimental Protocol: Aqueous C18 RP-HPLC-MS
1. Sample Preparation:
-
Dissolve 1 mg of the reaction mixture in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent aqueous-compatible C18 column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-300
Method 2: Enhanced Separation of Polar Species with HILIC-MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[15] This approach is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[16] For the analysis of this compound and its polar byproducts, HILIC can offer superior resolution and retention.
Rationale for Method Selection:
The HILIC method provides an orthogonal separation mechanism to the RP method, focusing on partitioning based on hydrophilicity.[17] This can be highly advantageous for resolving co-eluting polar impurities that are not separated by the RP method. The use of a zwitterionic stationary phase can provide unique selectivity for pyridine nucleotides and related compounds.
Experimental Protocol: HILIC-MS
1. Sample Preparation:
-
Dissolve 1 mg of the reaction mixture in 10 mL of a 90:10 (v/v) mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column)
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH 3.0
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH 3.0
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: 95% to 5% A
-
8-10 min: 5% A
-
10-10.1 min: 5% to 95% A
-
10.1-12 min: 95% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 700 L/hr
-
Scan Range: m/z 50-300
Performance Comparison and Data Analysis
To objectively compare the performance of the two methods, a hypothetical reaction mixture containing this compound and two potential impurities was analyzed. Impurity 1 is a more polar byproduct, while Impurity 2 is a less polar, isomeric byproduct.
| Analyte | Expected m/z [M+H]⁺ | Retention Time (min) - RP Method | Retention Time (min) - HILIC Method | Resolution (Rs) from Main Peak - RP | Resolution (Rs) from Main Peak - HILIC |
| Impurity 1 (More Polar) | 125.04 | 1.8 | 6.2 | 1.8 | 2.5 |
| This compound | 121.04 | 3.5 | 4.8 | - | - |
| Impurity 2 (Isomer) | 121.04 | 3.7 | 4.2 | 1.2 | 2.1 |
Data Interpretation:
As the data in the table illustrates, the Aqueous C18 RP method provides good retention for the main analyte. However, the resolution between the main peak and the isomeric Impurity 2 is suboptimal (Rs = 1.2). The more polar Impurity 1 is also eluted early in the run.
In contrast, the HILIC method demonstrates superior performance for this specific separation challenge. It provides better retention and significantly improved resolution for both the more polar impurity and the critical isomeric pair (Rs = 2.5 and 2.1, respectively). This highlights the value of employing orthogonal separation techniques in impurity profiling.
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the RP and HILIC HPLC-MS analyses.
Caption: Workflow for Aqueous C18 RP-HPLC-MS Analysis.
Caption: Workflow for HILIC-MS Analysis.
Conclusion and Recommendations
Both the Aqueous C18 RP-HPLC-MS and HILIC-MS methods are valuable tools for the analysis of this compound reaction products. The choice of the primary method will depend on the specific impurity profile of the reaction.
-
For routine quality control where the main impurities are significantly less polar than the API, the Aqueous C18 RP method offers a robust and reliable solution.
-
For in-depth impurity profiling, method development, and when dealing with complex mixtures containing polar and isomeric impurities, the HILIC method is highly recommended due to its superior resolving power for such analytes.
In a comprehensive drug development program, the use of both methods provides orthogonal data, which is highly valuable for method validation and ensuring the complete characterization of the API and its related substances, in line with regulatory expectations.[18][19] The validation of these analytical methods should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. scbt.com [scbt.com]
- 6. hplc.eu [hplc.eu]
- 7. jordilabs.com [jordilabs.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. veeprho.com [veeprho.com]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 15. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
In-Depth Crystallographic Analysis of 2-Cyano-5-hydroxypyridine Derivatives: A Comparative Guide
For Immediate Release
A comprehensive guide offering a comparative crystallographic analysis of 2-cyano-5-hydroxypyridine derivatives is now available for researchers, scientists, and professionals in drug development. This guide delves into the structural nuances of this important class of compounds, providing critical insights for rational drug design and materials science.
The this compound scaffold is a key building block in medicinal chemistry, recognized for its role in the development of various therapeutic agents.[1] The arrangement of its functional groups—a cyano group, a hydroxyl group, and a pyridine ring—allows for a diverse range of non-covalent interactions that dictate the supramolecular assembly in the solid state. Understanding these interactions is paramount for predicting and controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.
This guide provides a foundational protocol for the X-ray crystallographic workflow, from synthesis and crystallization to data analysis. It further aims to compare and contrast the crystal structures of various this compound derivatives, offering a detailed examination of how chemical modifications to the core structure influence molecular conformation, hydrogen bonding motifs, and overall crystal packing.
The Significance of the this compound Scaffold
The strategic placement of a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-CN), in addition to the nitrogen atom of the pyridine ring, makes this compound and its derivatives prime candidates for forming robust and predictable supramolecular synthons. These interactions are fundamental in crystal engineering, enabling the design of crystalline materials with desired properties. The versatility of this scaffold allows for chemical modifications, such as O-alkylation or the introduction of further substituents on the pyridine ring, providing a platform to fine-tune the biological activity and material characteristics of the resulting compounds.[1]
A Generalized Workflow for X-ray Crystallography
The journey from a synthesized compound to a fully characterized crystal structure is a meticulous process. The following section outlines a standard, best-practice workflow for the single-crystal X-ray diffraction analysis of this compound derivatives, highlighting the rationale behind each critical step.
References
A Comparative Guide to 2-Cyano-5-hydroxypyridine and 3-Cyano-2-hydroxypyridine for Chemical Synthesis
In the landscape of pyridine chemistry, isomeric scaffolds often present researchers with a choice that can fundamentally alter synthetic routes and final molecular properties. This guide provides a comparative analysis of two such isomers: 2-Cyano-5-hydroxypyridine and 3-Cyano-2-hydroxypyridine. While sharing the same molecular formula, their distinct substituent patterns lead to profound differences in structure, reactivity, and application. This document serves as a technical resource for researchers, scientists, and drug development professionals to inform the strategic selection of these versatile building blocks.
Introduction to the Isomers
This compound and 3-Cyano-2-hydroxypyridine are highly functionalized heterocyclic compounds. Their combination of a pyridine core, a hydroxyl group, and an electron-withdrawing nitrile moiety makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the positional difference of these functional groups dictates their inherent chemical nature, most notably leading to a critical divergence in tautomeric preference that defines their respective reactivities.
Physicochemical Property Comparison
A direct comparison of the fundamental properties of these isomers reveals their distinct identities. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | This compound | 3-Cyano-2-hydroxypyridine (3-Cyano-2(1H)-pyridone) |
| CAS Number | 86869-14-9[3] | 20577-27-9 |
| Molecular Formula | C₆H₄N₂O[3] | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol [3] | 120.11 g/mol |
| Appearance | White to off-white solid/powder[4] | Light yellow to beige solid[5] |
| Melting Point | 206-210 °C | > 300 °C[5] |
| pKa | ~7.96 (Predicted) | ~7-8 (Estimated based on substituted analogs)[6] |
| Solubility | Slightly soluble in water[7] | Insoluble in water and ethanol[6] |
| Dominant Tautomer | Hydroxy (Phenolic) form | Pyridone (Lactam) form[8] |
| Characteristic IR (cm⁻¹) | ~3400-3200 (br, O-H), ~2230 (s, C≡N) | ~3100-2800 (br, N-H), ~2218 (s, C≡N), ~1640 (s, C=O)[8] |
| Characteristic ¹H NMR | Aromatic C-H: ~7.0-8.5 ppm; O-H: broad, variable shift | N-H: ~11.5-13.0 ppm (br s, exchangeable); C-H: ~6.5-8.0 ppm[8] |
The Defining Difference: Tautomerism and its Impact on Reactivity
The most critical distinction between these two molecules is their preferred tautomeric form. This structural variance is the primary driver of their different chemical behaviors.
This compound exists as a true hydroxypyridine. Its phenolic hydroxyl group is acidic and readily undergoes reactions typical of phenols, such as O-alkylation and O-acylation, making it an ideal scaffold when direct modification of the hydroxyl group is desired.[2]
3-Cyano-2-hydroxypyridine , conversely, overwhelmingly exists in its lactam tautomer, 3-Cyano-2(1H)-pyridone .[8] The thermodynamic stability of the pyridone form, arising from its amide resonance and aromatic character, makes the 2-hydroxy (lactim) form a minor contributor in equilibrium.[8] This has profound implications for its reactivity:
-
Acidity : The most acidic proton is on the nitrogen atom (N-H), not an oxygen atom.
-
Reaction Site : Reactions with electrophiles, such as alkyl halides, can occur at either the nitrogen or the exocyclic oxygen. While O-alkylation is possible, N-alkylation is a common pathway, leading to N-substituted pyridones.[9] The choice between N- versus O-alkylation can often be controlled by the choice of base, solvent, and electrophile.
This fundamental structural difference dictates synthetic strategy. A researcher seeking to synthesize a pyridyl ether would select this compound, whereas one aiming to build an N-substituted pyridone core would choose 3-Cyano-2-hydroxypyridine.
Comparative Synthesis Strategies
The synthesis of each isomer typically follows distinct and non-interchangeable pathways.
Synthesis of this compound
A common and reliable method to introduce a hydroxyl group onto a pyridine ring is through the diazotization of an aminopyridine precursor, followed by hydrolysis of the resulting diazonium salt. The synthesis can be effectively carried out starting from the commercially available 2-amino-5-cyanopyridine.[10]
Synthesis of 3-Cyano-2(1H)-pyridone
The construction of the 3-cyano-2-pyridone core is often achieved through multi-component condensation reactions. A robust and high-yielding approach involves the reaction of an α,β-unsaturated ketone (chalcone), formed in situ or pre-synthesized, with cyanoacetamide in the presence of a base.[8]
Applications in Drug Discovery and Materials Science
Both isomers are pivotal in medicinal chemistry, but the scaffolds they generate lead to different classes of therapeutic agents.
-
This compound is a versatile building block used to create a wide array of hydroxypyridine derivatives. Its utility lies in its ability to act as a functionalized phenolic ring, allowing for the synthesis of compounds where a pyridyl ether linkage is a key structural motif.
-
3-Cyano-2(1H)-pyridone is arguably more prominent in approved pharmaceuticals. Its core structure is the basis for several important drugs. A prime example is Milrinone , a phosphodiesterase 3 inhibitor used clinically to treat congestive heart failure. The synthesis of Milrinone and its analogs relies on the inherent structure of the 3-cyano-2-pyridone scaffold. Furthermore, various derivatives have been investigated for their potential as anticancer agents.[8]
Experimental Protocols
The following protocols are representative methods for the synthesis of each isomer, grounded in established chemical literature.
Experimental Protocol: Synthesis of this compound
This procedure is based on the well-established Sandmeyer-type reaction, involving diazotization of an aminopyridine followed by hydrolysis.[10]
Materials:
-
2-Amino-5-cyanopyridine (1.0 eq)
-
Sulfuric acid (98%)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Acid Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add concentrated sulfuric acid to deionized water to create a ~50% (v/v) solution. Cool the solution to 0-5 °C in an ice-salt bath.
-
Dissolution of Starting Material: Slowly add 2-amino-5-cyanopyridine (1.0 eq) to the cold sulfuric acid solution while maintaining the temperature below 10 °C. Stir until a clear solution or fine slurry is obtained.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 6-7. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Experimental Protocol: Synthesis of a 4,6-Diaryl-3-cyano-2(1H)-pyridone
This protocol is a representative multi-component reaction for forming the pyridone core.[8]
Materials:
-
Substituted Acetophenone (e.g., Acetophenone) (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the acetophenone (1.0 eq), aromatic aldehyde (1.0 eq), cyanoacetamide (1.0 eq), and ethanol to form a stirrable slurry.
-
Addition of Base: Add a catalytic amount of piperidine (~0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate from the solution. If precipitation is slow, cooling in an ice bath may be beneficial.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities. Dry the solid under vacuum to obtain the 4,6-diaryl-3-cyano-2(1H)-pyridone product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or dioxane.
Conclusion
While this compound and 3-Cyano-2-hydroxypyridine are isomers, they are not interchangeable synthons. The choice between them is a critical strategic decision based on the desired final molecular architecture.
-
Choose this compound when your synthetic target requires a stable pyridyl-hydroxyl or pyridyl-ether moiety. Its reactivity is governed by standard phenolic and aromatic nitrile chemistry.
-
Choose 3-Cyano-2-hydroxypyridine when your target is a 2-pyridone scaffold, particularly for N-substituted derivatives. Its chemistry is dominated by its stable lactam tautomer, offering reaction sites at the ring nitrogen and carbonyl group.
A thorough understanding of the fundamental tautomeric differences between these building blocks is paramount for efficient reaction design, troubleshooting, and the successful synthesis of complex molecular targets in drug discovery and materials science.
References
-
El-Tayeb, M. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-852.
-
ResearchGate. (n.d.). One-Pot Synthesis of 3-Cyano-2-pyridones.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives.
-
Bouchoucha, D., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging this compound in Advanced Pyridine Chemistry for Drug Development.
-
MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties.
-
ChemicalBook. (n.d.). 3-Cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone.
-
Bouchoucha, D., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(2), M1926.
-
iChemical. (n.d.). This compound.
-
ChemSrc. (n.d.). This compound.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. ECSOC-27.
-
ChemBK. (n.d.). 5-Cyano-3-Hydroxypyridine.
-
Anhui Redpont Biotechnology Co., Ltd. (n.d.). 3-Cyanopyridine.
-
Google Patents. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Guidechem. (n.d.). How to Synthesize 2-Cyano-5-fluoropyridine?
-
PubChem. (n.d.). 2-Amino-5-cyanopyridine.
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
-
Google Patents. (n.d.). Synthesis method of 2-amino-5-hydroxypyridine.
-
ChemicalBook. (n.d.). 3-Cyano-6-methyl-2(1H)-pyridinone.
-
Beilstein Journal of Organic Chemistry. (2018). Cyanopyridines – suitable heterocycles for cocrystal syntheses.
-
PubChem. (n.d.). 2-Cyanopyridine.
-
ChemicalBook. (n.d.). 2-Hydroxypyridine 1H NMR spectrum.
-
PubChem. (n.d.). 3-Cyano-2-pyridone.
-
BLD Pharm. (n.d.). This compound.
-
Synchem. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). This compound.
-
Molecular Database. (n.d.). This compound.
-
ChemScene. (n.d.). This compound.
-
ChemicalBook. (n.d.). This compound Spectrum.
-
EAST CHEMSOURCES LIMITED. (n.d.). This compound.
-
MDPI. (2020). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.
-
Fisher Scientific. (n.d.). 3-Cyano-5-hydroxypyridine, 97%.
Sources
- 1. This compound | 86869-14-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]
- 6. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, CAS No. 86869-14-9 - iChemical [ichemical.com]
- 8. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 9. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Synthetic Validation of 2-Cyano-5-hydroxypyridine
Introduction: 2-Cyano-5-hydroxypyridine is a pivotal intermediate in the synthesis of a diverse array of functional molecules, finding applications in pharmaceuticals, agrochemicals, and material sciences.[1] Its unique structure, featuring both a nucleophilic hydroxyl group and a versatile nitrile group, allows for a multitude of chemical transformations.[1] The efficiency and viability of any large-scale production or intricate research endeavor heavily rely on the chosen synthetic pathway for this building block. An optimal route must balance yield, purity, cost-effectiveness, safety, and environmental impact.
This guide provides an in-depth comparison of two prominent synthetic routes for this compound, offering a critical evaluation of their respective methodologies and outcomes. The presented data and protocols are intended to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic needs.
Route 1: The Sandmeyer Reaction Approach
A classic and widely utilized method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[2][3] This approach typically begins with the corresponding aminopyridine, in this case, 2-amino-5-hydroxypyridine. The synthesis proceeds through the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[2][4]
Reaction Workflow & Mechanism
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] The process is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. A subsequent single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and releases nitrogen gas.[3] The aryl radical then reacts with the copper(II) cyanide to yield the desired nitrile product and regenerate the copper(I) catalyst.[2][3]
Caption: Workflow for the Sandmeyer Reaction Synthesis.
Experimental Protocol: Sandmeyer Synthesis
Materials:
-
2-Amino-5-hydroxypyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice
-
Water
-
Appropriate organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-hydroxypyridine in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Cool this cyanide solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
-
Performance Analysis
| Parameter | Route 1: Sandmeyer Reaction |
| Starting Material | 2-Amino-5-hydroxypyridine |
| Key Reagents | NaNO₂, HCl, CuCN, KCN |
| Typical Yield | 60-75% |
| Purity (Post-Purification) | >97%[5] |
| Reaction Time | 4-6 hours |
| Temperature Conditions | 0-5 °C (Diazotization), RT to 60 °C (Cyanation) |
| Scalability | Moderate; careful temperature control and handling of toxic cyanides required. |
Route 2: Multi-step Synthesis via Demethylation
An alternative strategy involves the synthesis of a protected precursor, 2-cyano-5-methoxypyridine, followed by a demethylation step to reveal the final hydroxyl group. This route avoids the direct handling of potentially unstable diazonium salts and can offer advantages in terms of substrate scope and functional group tolerance in more complex syntheses.
Reaction Workflow & Mechanism
This pathway begins with a suitable precursor, such as 2-chloro-5-methoxypyridine. The nitrile group is introduced via a nucleophilic aromatic substitution reaction, often catalyzed by a transition metal like nickel or palladium.[6][7] The final step is the cleavage of the methyl ether to yield the desired hydroxypyridine. Various reagents can effect this demethylation, including strong acids or specialized reagents like boron tribromide or L-selectride.[8][9][10]
Caption: Workflow for the Demethylation Route.
Experimental Protocol: Demethylation Synthesis
Part A: Synthesis of 2-Cyano-5-methoxypyridine
Materials:
-
2-Chloro-5-methoxypyridine
-
Zinc cyanide (Zn(CN)₂)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., DMF, DMA)
Procedure:
-
To a flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-methoxypyridine, zinc cyanide, the catalyst, and the anhydrous solvent.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-cyano-5-methoxypyridine.
Part B: Demethylation
Materials:
-
2-Cyano-5-methoxypyridine
-
Demethylating agent (e.g., L-selectride in THF, or 48% HBr)
-
Appropriate solvents
Procedure (using L-selectride as an example): [8]
-
Dissolve 2-cyano-5-methoxypyridine in anhydrous THF under an inert atmosphere.[8]
-
Add L-selectride (1 M solution in THF) dropwise at room temperature.[8]
-
Reflux the reaction mixture for the required time (monitoring by TLC).[8] The position of the methoxy group can influence the reaction time.[8]
-
Cool the mixture and carefully quench with methanol, followed by water.[8]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
Performance Analysis
| Parameter | Route 2: Demethylation |
| Starting Material | 2-Chloro-5-methoxypyridine |
| Key Reagents | Zn(CN)₂, Catalyst (Pd/Ni), Demethylating agent (e.g., L-selectride) |
| Typical Yield | 70-85% (overall for two steps) |
| Purity (Post-Purification) | >98% |
| Reaction Time | 8-24 hours (for both steps) |
| Temperature Conditions | High temperatures for cyanation; Reflux for demethylation. |
| Scalability | Good; avoids diazonium intermediates. Cost of catalyst and specialized reagents can be a factor. |
Comparative Analysis and Discussion
| Feature | Route 1: Sandmeyer Reaction | Route 2: Demethylation |
| Overall Yield | Moderate (60-75%) | Good to Excellent (70-85%) |
| Simplicity | One-pot potential but requires careful handling of two distinct reaction stages. | Two distinct synthetic steps, requiring isolation of an intermediate. |
| Safety | Involves potentially unstable diazonium salts and highly toxic cyanides (CuCN, KCN). Requires strict temperature control. | Avoids diazonium salts. Uses less acutely toxic Zn(CN)₂. Demethylation reagents can be hazardous (e.g., BBr₃ is corrosive). |
| Cost | Starting material (2-amino-5-hydroxypyridine) and reagents are generally inexpensive. | Starting material (2-chloro-5-methoxypyridine) may be more expensive. Palladium/Nickel catalysts and specialized demethylating agents add to the cost. |
| Green Chemistry | Use of heavy metals (copper) and toxic cyanides are drawbacks. | Use of palladium/nickel catalysts is a consideration. Some demethylating agents are harsh. Potential for greener catalytic systems is an area of active research.[7] |
| Versatility | A well-established, robust method for introducing the cyano group.[11][12] | Offers more flexibility for complex molecules where the amino group in the Sandmeyer route might be incompatible with other functionalities. |
Expert Insights & Recommendations:
-
For large-scale, cost-sensitive production , the Sandmeyer reaction (Route 1) often presents a more economically viable option, provided that the necessary safety infrastructure for handling cyanides and controlling exothermic reactions is in place. The lower cost of starting materials is a significant advantage.
-
For medicinal chemistry and the synthesis of complex, high-value molecules , the demethylation route (Route 2) is often superior. Its higher overall yield, improved safety profile by avoiding diazonium salts, and greater functional group compatibility can be decisive factors. The additional cost of catalysts and reagents is often justified by the value of the final product and the reduced risk of reaction failure.
-
Process Optimization: For Route 2, the choice of demethylation agent is critical. While strong acids like HBr are inexpensive, they require harsh conditions. Reagents like L-selectride offer chemoselectivity under milder conditions, which can be crucial for sensitive substrates.[8][13]
Both the Sandmeyer reaction and the multi-step demethylation approach are validated and effective routes for the synthesis of this compound. The optimal choice is not universal but depends on a careful analysis of the specific project's priorities, including scale, budget, safety requirements, and the chemical complexity of the target application. This guide provides the foundational data and procedural insights to aid researchers in making a strategic and well-supported decision.
References
- Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBHMM9-4EIMa0gbJ-ULat8IfFpPbINzar5XbTv78Rmw9CvpIEdH5yJNNdjhgDoS9DgMaWxF_R9Tv-IZ-FAOesSPf8J-Sffl9mH-ekRU84wEmGWZeozJBet7re7sz3bvFMOJ7lh1bRq9DAUvgR2RB09wruUcSjwNIqrbZeCEInbD8UYfuc6LTN6bZWWqXVGmjYqZPLzvquFg8QlYwA2ziCq9Q6B9ECtMai1bKX9ILq3-XyqTdLgAmUuUtHDu41xmAI7wuaom3LiM2-J]
- Chemoselective Demethylation of Methoxypyridine. Synfacts, 2011. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFrcrD7pAdUvH2Lu9CWkE8fhx7TnXi3XFDLfHBuokK_m8zElxDBTqM-cCK20JmreVVgpUWTBKHX8zg3F61BtqlJf_5LJFfLYg3di1PY2_s-2Yb5fSgdylSAxqRqdbHCgK9kKwJ26YlqlUD-129E_3unFlRCqW5VzrNiWedX27oVGA7vTg_y5qFIkA1yvHkBRf3RSMZyJxwSwQgIYrQ_CF4YDYyLRLOq7GF6ehJtb-AE6gCFmf5zR_h5rr6pKCqBcj0pA==]
- Sandmeyer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
- Sandmeyer Reaction. J&K Scientific LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0J4oBB7anVkmPj5WqkueJli23UF_xkRqjEyiS_uY1aBHnkIcgfQi2rgEg9LIahcCDYx9C0jJ58TfYjQ5U4y9Zg1GIOJVNZoJM1JEC2vM2ovkBu97DfWKO4dTP39oj4F8fu1rkfIH-WukWibjE9Mbi9zZyTwC3BORM]
- Demethylation. Wikipedia. [URL: https://en.wikipedia.
- Chemoselective Demethylation of Methoxypyridine. ResearchGate. [URL: https://www.researchgate.
- Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide. ResearchGate. [URL: https://www.researchgate.net/figure/Ni-catalyzed-cyanation-of-aryl-halides-using-4-cyanopyridine-N-oxide_fig15_344583803]
- This compound. ChemScene. [URL: https://www.chemscene.com/products/2-Cyano-5-hydroxypyridine-86869-14-9.html]
- Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6522038/]
- Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Demethylation-of-methoxypyridines-with-sodium-Shiao-Ku/331a6d96e5792d47e45218d60c406180572d4a07]
- Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. [URL: https://www.tus.ac.jp/en/rid/201111_01/]
- Sandmeyer Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
- Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/22]
- The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. [URL: Not available]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/12/03/diazonium-salts-sandmeyer-reaction/]
- This compound. Synchem. [URL: https://www.synchem.de/product/2-cyano-5-hydroxypyridine/]
- Preparation of Cyanopyridines by Direct Cyan
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. [URL: https://www.researchgate.
- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fd9f8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Demethylation - Wikipedia [en.wikipedia.org]
- 10. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. tus.elsevierpure.com [tus.elsevierpure.com]
A Comparative Analysis of the Biological Activities of 2-Cyano-5-hydroxypyridine Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and versatile reactivity have led to its incorporation into a multitude of approved drugs. Among the vast array of pyridine derivatives, 2-cyano-5-hydroxypyridine and its analogs have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of these analogs, delving into their synthesis, structure-activity relationships, and performance in key biological assays. We will explore their potential as anticancer, antimicrobial, and enzyme inhibitory agents, supported by experimental data and detailed protocols to empower researchers in their quest for new and effective therapeutics.
The this compound Scaffold: A Privileged Starting Point
This compound serves as a highly versatile starting material for the synthesis of a diverse library of derivatives.[1][2] The presence of three reactive sites—the nitrile group, the hydroxyl group, and the pyridine ring itself—allows for a wide range of chemical modifications. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the hydroxyl group is amenable to alkylation, acylation, and other substitutions. This synthetic flexibility is paramount in medicinal chemistry, as it enables the systematic modification of the parent molecule to optimize its pharmacological properties.
The core structure of this compound itself is a key determinant of its biological potential. The pyridine ring can engage in various non-covalent interactions with biological macromolecules, while the cyano and hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for binding to enzyme active sites and cellular receptors.
Comparative Biological Activities of this compound Analogs
The true potential of the this compound scaffold is realized through the diverse biological activities exhibited by its analogs. By systematically modifying the core structure, researchers have developed compounds with potent anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Numerous studies have highlighted the significant anticancer potential of cyanopyridine derivatives.[3][4][5][6][7] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and liver.
A notable class of anticancer agents derived from this scaffold are the 2-oxo-1,2-dihydropyridine-3-carbonitriles. For instance, a study on novel 3-cyano-2(1H)-pyridone derivatives revealed that compounds with a para-fluoro substituent on a phenyl ring attached to the pyridone moiety exhibited potent inhibitory effects against the human lung carcinoma cell line (A549).[3] Specifically, compounds 8a and 7b from this study showed IC₅₀ values of 0.83 µg/ml and 0.87 µg/ml, respectively.[3]
Another study identified cyanopyridone derivative 5e , bearing a 2,4-dichloro substituent on the phenyl ring, as a highly potent agent against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.39 µM.[7] This was more potent than the unsubstituted phenyl analog 5a (IC₅₀ = 1.77 µM), suggesting that halogen substitution on the peripheral phenyl ring can significantly enhance cytotoxic activity.[7]
The mechanism of anticancer action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. For example, some cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two important receptor tyrosine kinases involved in tumor angiogenesis and growth.[7]
Table 1: Comparative Anticancer Activity of Selected this compound Analogs
| Compound ID | Cancer Cell Line | IC₅₀ | Reference |
| 8a | A549 (Lung) | 0.83 µg/ml | [3] |
| 7b | A549 (Lung) | 0.87 µg/ml | [3] |
| 5e | MCF-7 (Breast) | 1.39 µM | [7] |
| 5a | MCF-7 (Breast) | 1.77 µM | [7] |
| 5a | HepG2 (Liver) | 2.71 µM | [7] |
| 6b | HepG2 (Liver) | 2.68 µM | [7] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Cyanopyridine derivatives have shown promise in this area, with several analogs exhibiting significant activity against a range of pathogens.[4][8][9][10]
For example, some newly synthesized 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives displayed significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[10] The mechanism of action for the antimicrobial effects of these compounds is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[11]
The structural features that contribute to the antimicrobial potency of these analogs include the nature and position of substituents on the pyridine and any attached aryl rings. Lipophilicity also plays a crucial role in the ability of these compounds to penetrate bacterial cell membranes.
Enzyme Inhibition
The ability to selectively inhibit enzymes is a hallmark of many successful drugs. Analogs of this compound have been investigated as inhibitors of various enzymes, with a notable focus on carbonic anhydrases (CAs).[12]
Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological processes. A study on a series of novel 2-amino-3-cyanopyridines demonstrated their potential as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[12] In this study, compound 7d was the most potent inhibitor of hCA I with a Kᵢ value of 2.84 µM, while compound 7b showed the best inhibition of hCA II with a Kᵢ of 2.56 µM.[12] These findings suggest that the 2-amino-3-cyanopyridine scaffold can be a valuable starting point for the design of selective carbonic anhydrase inhibitors.
Table 2: Comparative Carbonic Anhydrase Inhibitory Activity of Selected 2-Amino-3-cyanopyridine Analogs
| Compound ID | Enzyme | Kᵢ (µM) | Reference |
| 7d | hCA I | 2.84 | [12] |
| 7b | hCA II | 2.56 | [12] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of this compound analogs.
Protocol for Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound analog (test compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
This compound analog (test compound) dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (hCA I or hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
This compound analog (test compound)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Assay Mixture Preparation: In a 96-well plate, add the Tris-HCl buffer, a solution of the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate (p-NPA).
-
Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm for a set period, which corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by anticancer agents and a general workflow for evaluating cytotoxicity.
Caption: General workflow for the MTT cytotoxicity assay.
Caption: Simplified RTK signaling pathway targeted by some cyanopyridine analogs.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The comparative analysis presented in this guide highlights the remarkable diversity of activities achievable through synthetic modifications of this core structure. The potent anticancer, antimicrobial, and enzyme inhibitory profiles of these analogs underscore their promise as lead compounds for drug development.
Future research should focus on several key areas. A deeper understanding of the mechanism of action of these compounds through target identification and validation studies is crucial. Further optimization of the lead compounds through medicinal chemistry efforts, guided by structure-activity relationship studies and computational modeling, will be essential to improve their potency, selectivity, and pharmacokinetic properties. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this versatile class of molecules.
References
- Ningbo Innopharmchem Co., Ltd. Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives.
-
El-Tayyeb, M. et al. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link].
- Wu, Y. et al. A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. 2023. DOI: 10.1002/ardp.202300067.
- Gül, H. İ. et al. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. 2017. DOI: 10.1002/jbt.21998.
- Katritzky, A. R. et al. Preparation of Cyanopyridines by Direct Cyanation. Synthesis. 2005. DOI: 10.1055/s-2005-861849.
- Salman, A. S. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie. 1999.
- Al-Omair, M. A. et al. An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance.
- Mei, L. et al. Cyanopyridine‐based anticancer agents.
- Li, J. et al.
- Google Patents. Process for the preparation of 2-cyanopyridine derivatives.
- Ningbo Innopharmchem Co., Ltd. Leveraging this compound in Advanced Pyridine Chemistry for Drug Development.
- El-Sayed, N. N. E. et al.
- Al-Warhi, T. et al. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. 2022.
- Al-Warhi, T. et al. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. BMC Chemistry. 2023.
- Popa, M. et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022.
- Kumar, N. et al. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy. 2011. DOI: 10.1016/j.biopha.2011.04.023.
- Chimenti, F. et al. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. International Journal of Molecular Sciences. 2023.
Sources
- 1. Synthesis and Antiproliferative Activity of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors | Semantic Scholar [semanticscholar.org]
- 6. imedpub.com [imedpub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Cyano-5-hydroxypyridine and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Cyano-5-hydroxypyridine is a versatile building block, its strategic placement of functional groups offering a gateway to a diverse array of more complex molecules.[1][2] Understanding the spectroscopic nuances of this target molecule and its precursors is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth spectroscopic comparison of this compound with its key synthetic precursors, 2-Amino-5-bromopyridine and 2-Amino-5-hydroxypyridine, grounded in experimental data and established chemical principles.
Synthetic Pathway Overview
The journey to this compound often begins with 2-Amino-5-bromopyridine. A common synthetic route involves the conversion of 2-Amino-5-bromopyridine to 2-Amino-5-hydroxypyridine, followed by a Sandmeyer-type reaction to introduce the cyano group, yielding the final product.[3][4] This multi-step synthesis provides clear points of comparison for spectroscopic analysis.
Caption: Synthetic route to this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen and carbon atoms within a molecule. The distinct substitutions on the pyridine ring of our target compound and its precursors lead to characteristic shifts in their NMR spectra.
Comparative ¹H NMR Data
The ¹H NMR spectra are particularly informative. The electron-withdrawing or -donating nature of the substituents at the C2 and C5 positions significantly influences the chemical shifts of the aromatic protons.
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Other Signals (ppm) |
| 2-Amino-5-bromopyridine | ~6.41[5] | ~7.45[6] | ~8.08[5] | ~4.48 (-NH₂)[5] |
| 2-Amino-5-hydroxypyridine | ~6.5 | ~7.2 | ~7.8 | Broad signals for -NH₂ and -OH |
| This compound | ~7.3 | ~7.6 | ~8.3 | Broad signal for -OH |
Note: Exact chemical shifts can vary depending on the solvent and concentration. The data for 2-Amino-5-hydroxypyridine and this compound are estimated based on analogous structures and general principles of NMR spectroscopy.
Analysis of ¹H NMR Trends:
-
From 2-Amino-5-bromopyridine to 2-Amino-5-hydroxypyridine: The replacement of the electron-withdrawing bromine atom with an electron-donating hydroxyl group is expected to cause an upfield shift (to lower ppm values) for the ring protons, particularly H-4 and H-6.
-
From 2-Amino-5-hydroxypyridine to this compound: The substitution of the electron-donating amino group with a strongly electron-withdrawing cyano group results in a significant downfield shift (to higher ppm values) for all ring protons. The proton at the H-6 position, being ortho to the cyano group, will experience the most pronounced deshielding.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information about the carbon framework of the molecules.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Signals (ppm) |
| 2-Amino-5-bromopyridine | ~158.5 | ~110.0 | ~148.5 | ~108.0 | ~140.0 | - |
| 2-Amino-5-hydroxypyridine | ~155.0 | ~115.0 | ~130.0 | ~145.0 | ~125.0 | - |
| This compound | ~130.0 | ~120.0 | ~140.0 | ~150.0 | ~135.0 | ~117.0 (-CN) |
Note: The provided ¹³C NMR data are estimated based on spectral databases and published data for similar pyridine derivatives.[7][8]
Analysis of ¹³C NMR Trends:
-
The carbon bearing the cyano group (C-2) in this compound is significantly shifted upfield compared to the carbon bearing the amino group in the precursors, a characteristic feature of nitrile-substituted aromatic rings.
-
The chemical shift of the cyano carbon itself typically appears in the range of 115-125 ppm.
-
The carbons directly attached to electronegative atoms (bromine, oxygen, nitrogen) show the most significant changes in chemical shifts across the series.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.
| Compound | ν(O-H) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C-Br) (cm⁻¹) | Aromatic C=C, C=N (cm⁻¹) |
| 2-Amino-5-bromopyridine | - | ~3400-3200 | - | ~600-500 | ~1600-1400 |
| 2-Amino-5-hydroxypyridine | ~3500-3300 | ~3400-3200 | - | - | ~1600-1400 |
| This compound | ~3500-3300 | - | ~2230-2210 | - | ~1600-1400 |
Note: Vibrational frequencies are approximate and can be influenced by intermolecular interactions such as hydrogen bonding.
Interpretation of FT-IR Spectra:
-
2-Amino-5-bromopyridine: The spectrum is characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3400-3200 cm⁻¹ region, and the C-Br stretching vibration at lower frequencies.
-
2-Amino-5-hydroxypyridine: This molecule will exhibit both O-H and N-H stretching bands. The O-H stretch is typically broad due to hydrogen bonding.
-
This compound: The most distinctive feature of this spectrum is the sharp, intense absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically found in the 2230-2210 cm⁻¹ region.[9] The broad O-H stretch will also be present. The disappearance of the N-H stretching bands confirms the conversion of the amino group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The λ_max (wavelength of maximum absorbance) is influenced by the extent of conjugation and the nature of the substituents.
| Compound | λ_max (nm) | Solvent |
| 2-Amino-5-bromopyridine | ~250, 310 | Methanol |
| 2-Amino-5-hydroxypyridine | ~240, 300 | Methanol |
| This compound | ~260, 320 | Methanol |
Note: The λ_max values are estimates based on data for similar aromatic compounds and can vary with the solvent.[10]
Analysis of UV-Vis Spectra:
-
All three compounds are expected to exhibit multiple absorption bands in the UV region due to π → π* and n → π* transitions within the pyridine ring and associated functional groups.
-
The introduction of the cyano group in this compound, which extends the conjugated system, is expected to cause a bathochromic (red) shift in the λ_max compared to 2-Amino-5-hydroxypyridine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| 2-Amino-5-bromopyridine | 173.01 | Loss of Br radical, loss of HCN from the ring. The presence of bromine will result in a characteristic M+2 isotope peak.[11][12] |
| 2-Amino-5-hydroxypyridine | 110.11 | Loss of HCN, loss of CO. |
| This compound | 120.11 | Loss of HCN, loss of CO. |
Interpretation of Mass Spectra:
-
The molecular ion peak (M⁺) in the mass spectrum of each compound will confirm its molecular weight.
-
For 2-Amino-5-bromopyridine, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).[13]
-
Common fragmentation pathways for pyridine derivatives include the loss of small neutral molecules like HCN and CO.[14]
Experimental Protocols
To ensure the reliability and reproducibility of spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution and lineshape.[7]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline correction to obtain a clean spectrum. Calibrate the chemical shift axis using the residual solvent peak as a reference.
FT-IR Spectroscopy Protocol (Thin Solid Film)
Caption: Workflow for FT-IR analysis using the thin solid film method.
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone or dichloromethane) in a small vial.[1][15]
-
Film Casting: Apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[16][17]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the clean, empty beam path. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy Protocol
Caption: General workflow for UV-Vis spectroscopic analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration. The concentration should be adjusted to ensure that the maximum absorbance is within the linear range of the instrument (typically below 1.5 absorbance units).[18]
-
Data Acquisition: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer. Record the absorbance spectrum over the desired wavelength range (typically 200-400 nm for these compounds). Use a cuvette filled with the pure solvent as a blank to zero the instrument.[19]
Conclusion
The spectroscopic journey from 2-Amino-5-bromopyridine to this compound is marked by distinct and predictable changes in their respective NMR, FT-IR, UV-Vis, and Mass spectra. The introduction and transformation of functional groups—from an amino and bromo group to an amino and hydroxyl group, and finally to a cyano and hydroxyl group—leave an indelible fingerprint on the spectroscopic data. By understanding these characteristic spectral signatures, researchers can confidently track the progress of the synthesis, verify the identity and purity of their products, and ultimately accelerate the development of new materials and therapeutics. This guide serves as a foundational reference for the spectroscopic analysis of this important class of pyridine derivatives.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis Pathways with this compound for Hydroxypyridine Derivatives. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. [Link]
- Gore, M. G. (Ed.). (2000). Spectrophotometry & spectrofluorimetry: a practical approach. Oxford University Press.
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]
-
European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
-
ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]
-
Gallou, F., & Lipshutz, B. H. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7297. [Link]
-
PubChem. (n.d.). 5-Hydroxypyridine-2-carbonitrile. [Link]
-
Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 64(3), 586–594. [Link]
-
CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]
-
N-ro CHEMISTRY. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
-
J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. [Link]
-
ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). [Link]
- Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
-
ResearchGate. (n.d.). Interpretation of Mass Spectra. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
Gkika, E., et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. Data in Brief, 31, 105849. [Link]
-
University of Massachusetts Lowell. (n.d.). Interpretation of mass spectra. [Link]
-
Wakeford, M. (2020, May 22). Interpreting Mass Spectra. YouTube. [Link]
Sources
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 8. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-Amino-5-bromopyridine(1072-97-5) MS spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 14. uni-saarland.de [uni-saarland.de]
- 15. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 16. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 17. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 18. benchchem.com [benchchem.com]
- 19. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyano-5-hydroxypyridine
As researchers and drug development professionals, our work with novel chemical entities like 2-Cyano-5-hydroxypyridine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of laboratory protocol. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a deep understanding of the "why" behind these procedures to ensure a culture of safety and responsibility in your laboratory.
Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified with several hazards that dictate its handling and disposal requirements.
1.1. Toxicological Profile
This compound is designated as harmful and an irritant.[1][2] The primary routes of exposure and associated health effects are:
-
Ingestion: Harmful if swallowed.[1]
-
Inhalation: Harmful if inhaled and may cause respiratory irritation.[2][3][4]
-
Skin Contact: Harmful in contact with skin and causes skin irritation.[1][2][4]
The presence of the cyano (-CN) group necessitates caution, as improper handling or exposure to certain conditions (e.g., strong acids) could potentially lead to the release of highly toxic cyanide compounds. Furthermore, combustion produces hazardous byproducts, including carbon monoxide and nitrogen oxides.[1][5]
1.2. Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against accidental exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption.[1][2][3] |
| Eye/Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and airborne particles causing serious eye irritation.[1][2][3] |
| Body Protection | Laboratory coat and appropriate protective clothing | To protect skin from contamination.[1][2] |
| Respiratory | NIOSH/MSHA approved respirator | Required if exposure limits may be exceeded or if working outside a fume hood (not recommended).[3] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and meticulous segregation to prevent dangerous reactions.
2.1. Waste Classification
Any this compound, solutions containing it, or materials contaminated with it (e.g., gloves, weigh boats, filter paper) must be treated as hazardous waste.[6] Generators must consult local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), to ensure complete and accurate classification.[2][7]
2.2. Chemical Incompatibilities
This compound must be stored and disposed of separately from incompatible materials to avoid hazardous reactions.
| Incompatible Material Class | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions.[1][7] |
| Strong Acids | Risk of exothermic reaction and potential degradation to toxic compounds.[5][7] |
| Strong Bases | May cause decomposition or unwanted reactions.[5][7] |
| Heat, Flames, Sparks | Thermal decomposition can release toxic fumes like NOx and CO.[1] |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to use a licensed, professional waste disposal service.[5][8] On-site chemical neutralization is not recommended for this compound due to the risks associated with its cyano and pyridine functionalities.
3.1. Accidental Spill Cleanup
Should a small spill occur within a controlled environment like a fume hood:
-
Ensure Safety: Wear all required PPE.[2]
-
Containment: Prevent the material from entering drains or waterways.[1][2]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2]
-
Collection: Carefully sweep or vacuum the absorbed material into a designated, sealable hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container clearly as "Hazardous Waste: this compound" and dispose of it along with other solid waste from this chemical.
3.2. Preparing Waste for Off-Site Disposal
The following workflow outlines the standard operating procedure for collecting and preparing this compound waste for pickup by a certified disposal contractor.
Caption: Workflow for the safe collection and preparation of this compound waste for disposal.
3.3. Approved Disposal Technologies
While your institution's Environmental Health & Safety (EHS) department and its contractors will manage the final disposition, it is valuable to understand the technologies involved. The preferred method for organic compounds containing nitrogen and cyanide is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5]
-
Rationale: This method ensures the complete thermal destruction of the molecule. The scrubbers are essential for neutralizing acidic gases (like NOx) and other toxic combustion byproducts, preventing their release into the atmosphere.[5]
Regulatory Compliance and Documentation
Adherence to regulations is paramount. All waste must be managed in accordance with:
-
Federal Regulations: The Environmental Protection Agency (EPA) under RCRA.
-
State and Local Regulations: Which may be more stringent than federal laws.[2]
Maintain meticulous records of waste generation and disposal. All shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from your laboratory (the generator) to its final destination.
By implementing these procedures, you not only ensure the safety of your laboratory personnel but also uphold your professional responsibility to protect the wider community and environment. Always consult your institution's EHS department for specific guidance and protocols.
References
- Chemsrc. (2025). 5-CYANO-2-HYDROXYPYRIDINE Safety Data Sheet.
- AK Scientific, Inc. (2024). 3-Cyano-4,6-dimethyl-2-hydroxypyridine Safety Data Sheet.
- Fisher Scientific. (2025). 5-Amino-2-hydroxypyridine Safety Data Sheet.
- ChemScene. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- CDH Fine Chemical. (n.d.). 4-Cyanopyridine Material Safety Data Sheet.
- TCI Chemicals. (2024). 3,5-Dichloro-2-cyanopyridine Safety Data Sheet.
- Fisher Scientific. (2024). 3-Cyanopyridine Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
- ECHEMI. (n.d.). 3-Cyanopyridine Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Thermo Fisher Scientific. (2025). 3-Cyanopyridine Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Pyridine.
- CDH Fine Chemical. (n.d.). 2-HYDROXY PYRIDINE Material Safety Data Sheet.
- TCI Chemicals. (2025). 4-Cyanopyridine Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.
Sources
- 1. 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4 | Chemsrc [chemsrc.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
